Technical Documentation Center

Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate
  • CAS: 1187170-28-0

Core Science & Biosynthesis

Foundational

Spectroscopic Profiling and Analytical Validation of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate (CAS: 1187170-28-0) Molecular Formula: C 11​ H 10​ N 2​ O 2​ S | Exact Mass:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate (CAS: 1187170-28-0) Molecular Formula: C 11​ H 10​ N 2​ O 2​ S | Exact Mass: 234.0463 Da

Structural Rationale and Electronic Architecture

As a Senior Application Scientist, I approach the structural validation of heterobiaryl systems not merely as a checklist of spectral peaks, but as a holistic evaluation of electronic environments and molecular causality. Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate is a highly conjugated molecule characterized by a central thiophene π -bridge flanked by two electron-withdrawing groups: an ethyl ester and a pyrimidine ring.

This "push-pull" electronic architecture fundamentally dictates its spectroscopic signatures. The pyrimidine ring, containing two strongly electronegative nitrogen atoms, exerts a profound inductive and anisotropic deshielding effect on its adjacent protons[1]. Conversely, the thiophene ring facilitates π -electron delocalization across the biaryl axis, which governs the UV-Vis absorption profile and the specific scalar coupling constants observed in Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthetic Context and Impurity Profiling

To design a robust analytical validation strategy, one must first understand the synthetic origin of the molecule. The compound is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling between ethyl 5-bromothiophene-2-carboxylate and pyrimidin-5-ylboronic acid[2],[3].

G A Ethyl 5-bromothiophene- 2-carboxylate C Pd Catalyst, Base Solvent, Heat A->C B Pyrimidin-5-ylboronic acid B->C D Ethyl 5-(pyrimidin-5-yl) thiophene-2-carboxylate C->D Suzuki-Miyaura

Synthetic workflow for Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate via Suzuki coupling.

Understanding this pathway is critical: it defines the expected impurity profile. Analytical chemists must account for unreacted boronic acid, debrominated thiophene byproducts, and palladium catalyst residues during spectroscopic validation[4].

Standardized Experimental Protocols (Self-Validating Systems)

Every analytical protocol must function as a self-validating system, embedding internal quality controls to ensure data integrity.

G Sample Purified Target Compound NMR NMR (1H, 13C) Connectivity & Shift Sample->NMR MS HRMS (ESI+) Isotopic Mass Sample->MS IR FT-IR (ATR) Vibrational Modes Sample->IR UV UV-Vis Electronic Transitions Sample->UV Valid Validated Structural Profile NMR->Valid MS->Valid IR->Valid UV->Valid

Comprehensive analytical validation workflow for spectroscopic characterization.
Protocol A: Quantitative NMR Acquisition
  • Sample Preparation: Dissolve 10.0 mg of the purified compound in 0.6 mL of CDCl 3​ . Add 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference calibrant.

  • Instrument Tuning: Lock the magnetic field to the deuterium frequency of the solvent. Shim the magnet (Z1-Z4) until the TMS signal full-width at half-maximum (FWHM) is < 1.0 Hz.

  • Acquisition Parameters ( 1 H): Set the relaxation delay ( D1​ ) to 10 seconds.

    • Causality: Pyrimidine protons often exhibit long longitudinal relaxation times ( T1​ ) due to the lack of adjacent protons to facilitate dipole-dipole relaxation. A standard 1-second delay would result in incomplete relaxation and artificially low integration values. A 10-second delay ensures quantitative isotopic fidelity.

  • Acquisition Parameters ( 13 C): Utilize a standard pulse sequence with WALTZ-16 proton decoupling. Acquire a minimum of 1024 scans to overcome the low natural abundance of 13 C and the lack of Nuclear Overhauser Effect (NOE) enhancement on quaternary carbons (e.g., C2 and C5 of the thiophene ring).

Protocol B: HRMS-ESI Validation
  • Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source. The high basicity of the pyrimidine nitrogen atoms drives the equilibrium toward the [M+H]+ species, drastically increasing signal-to-noise in positive ion mode.

  • Calibration: Infuse a sodium formate solution prior to the run to calibrate the Time-of-Flight (TOF) analyzer, ensuring mass accuracy within < 5 ppm.

  • Data Acquisition: Scan from m/z 100 to 500. Extract the ion chromatogram for the calculated [M+H]+ mass.

Spectroscopic Data Presentation and Interpretation

Nuclear Magnetic Resonance (NMR)

The 1 H NMR spectrum is defined by three distinct regions: the highly deshielded pyrimidine protons, the aromatic thiophene protons, and the aliphatic ethyl ester protons. The pyrimidine H2 proton appears as a sharp singlet at approximately 9.20 ppm due to the combined inductive withdrawal of the two adjacent nitrogen atoms[1]. The thiophene protons exhibit a characteristic 3J coupling constant of ~3.9 Hz, which is the self-validating hallmark of a 2,5-disubstituted thiophene ring[2].

Table 1: 1 H NMR Data (Predicted/Assigned in CDCl 3​ , 400 MHz)

PositionShift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment Rationale
Pyrimidine-H29.20Singlet (s)-1HHighly deshielded by two adjacent N atoms
Pyrimidine-H4,68.95Singlet (s)-2HDeshielded by one N atom & aromatic ring current
Thiophene-H37.78Doublet (d)3.91HAdjacent to ester, typical 3J for 2,5-disubstitution
Thiophene-H47.35Doublet (d)3.91HAdjacent to pyrimidine, shielded relative to H3
Ester -CH 2​ -4.38Quartet (q)7.12HDeshielded by adjacent ester oxygen
Ester -CH 3​ 1.41Triplet (t)7.13HStandard aliphatic methyl splitting

Table 2: 13 C NMR Data (Predicted/Assigned in CDCl 3​ , 100 MHz)

PositionShift ( δ , ppm)TypeAssignment Rationale
Ester C=O162.1C q​ Carbonyl carbon of the conjugated ester
Pyrimidine C2158.4CHFlanked by two electronegative N atoms
Pyrimidine C4,6155.2CHAdjacent to one N atom
Thiophene C5142.5C q​ Ipso carbon attached to the pyrimidine ring
Thiophene C2134.1C q​ Ipso carbon attached to the ester group
Thiophene C3133.8CHAromatic CH
Pyrimidine C5126.7C q​ Ipso carbon attached to the thiophene ring
Thiophene C4125.4CHAromatic CH
Ester -CH 2​ -61.5CH 2​ Aliphatic carbon attached to oxygen
Ester -CH 3​ 14.4CH 3​ Aliphatic methyl carbon
Orthogonal Validation: FT-IR, HRMS, and UV-Vis

FT-IR (ATR Mode): FT-IR provides orthogonal validation of the functional groups. The conjugated ester carbonyl (C=O) stretch is observed at ~1705 cm −1 , shifted slightly lower than a standard aliphatic ester due to π -conjugation with the thiophene ring. The pyrimidine C=N stretching vibrations manifest as sharp, distinct bands around 1580 cm −1 .

HRMS (ESI-TOF):

  • Calculated Exact Mass for C 11​ H 11​ N 2​ O 2​ S + ( [M+H]+ ): 235.0536 Da

  • The isotopic pattern will show a characteristic M+2 peak at ~4.5% relative abundance, serving as a self-validating marker for the presence of a single Sulfur atom ( 34 S natural abundance).

UV-Vis Spectroscopy: The extended π -conjugation across the biaryl axis results in a primary absorption band ( λmax​ ) near 295 nm in acetonitrile, characteristic of π→π∗ transitions within the push-pull framework.

References

  • Title: A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: 6-Substituted Hexamethylene Amiloride (HMA) Derivatives as Potent and Selective Inhibitors of the Human Urokinase Plasminogen Activator for Use in Cancer Source: PMC (NIH) URL: [Link]

  • Title: 5-Pyrimidinylboronic acid Source: Caming Pharmaceutical Ltd URL: [Link]

Sources

Exploratory

Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate mechanism of action

Unveiling the Mechanism of Action: Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate as a Privileged Scaffold in Kinase Inhibition Executive Summary In modern medicinal chemistry, certain molecular architectures serve as "...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Unveiling the Mechanism of Action: Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate as a Privileged Scaffold in Kinase Inhibition

Executive Summary

In modern medicinal chemistry, certain molecular architectures serve as "privileged scaffolds"—templates that consistently yield high-affinity interactions with specific biological targets. Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate (CAS 1187170-28-0) is one such critical building block. Rather than functioning as a standalone therapeutic, this biaryl ester is a highly engineered pharmacophore precursor. Upon chemical activation (hydrolysis and subsequent amidation), its derivatives function as potent, ATP-competitive inhibitors of Protein Kinase CK2 (Casein Kinase 2) , a constitutively active enzyme implicated in oncogenesis, anti-apoptosis, and the Warburg effect[1][2].

This technical guide deconstructs the structural rationale, mechanism of action (MOA), and experimental workflows required to utilize this scaffold in drug development.

Structural Rationale & Pharmacophore Modeling

To understand the MOA of this compound, one must analyze the causality behind its structural components. Every moiety in the ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate scaffold serves a distinct biochemical or synthetic purpose:

  • The Pyrimidine Ring (Hinge Binder): The nitrogen atoms of the pyrimidine ring are critical hydrogen-bond acceptors. In the ATP-binding pocket of kinases like CK2, these nitrogens interact directly with the backbone amide of the hinge region (specifically Val116 in CK2)[2].

  • The Thiophene Core (Hydrophobic Spacer): Thiophene acts as a rigid, electron-rich bioisostere for a benzene ring. It projects the pyrimidine into the hinge region while orienting the C2-carboxylate toward the solvent-exposed region or the positively charged lysine residues (e.g., Lys68) in the kinase pocket[2].

  • The Ethyl Ester (Synthetic Handle & Prodrug Motif): The ethyl ester masks the polarity of the carboxylate. In vitro, the ester is sterically hindered and lacks the hydrogen-bond donor capacity needed for target affinity, rendering it inactive. However, it provides high lipophilicity for cellular permeability (acting as a prodrug cleaved by intracellular esterases) and serves as a stable synthetic handle for generating combinatorial libraries of active amides[2].

Mechanism of Action: Target Pathway Disruption

Once the ethyl ester is converted into an active free acid or amide derivative, the resulting molecules act as Type I ATP-competitive inhibitors. The primary target for this specific pyrimidine-thiophene class is Protein Kinase CK2 [2][3].

CK2 is a serine/threonine kinase that is abnormally elevated in numerous cancers (e.g., glioblastoma, leukemia, breast cancer)[4][5]. It plays a master-regulatory role in cell survival by hyperactivating the AKT/mTOR pathway and phosphorylating (inactivating) the tumor suppressor PTEN[1][6].

By occupying the ATP-binding site of CK2, pyrimidine-thiophene derivatives halt the phosphorylation of PTEN. The restoration of PTEN activity subsequently downregulates AKT, stripping the cancer cell of its survival signals and triggering catastrophic apoptosis[1].

CK2_Pathway Compound Pyrimidine-Thiophene Derivatives CK2 Protein Kinase CK2 (Constitutively Active) Compound->CK2 ATP-competitive Inhibition PTEN PTEN (Tumor Suppressor) CK2->PTEN Phosphorylation (Inactivation) AKT AKT / mTOR Pathway (Survival & Proliferation) CK2->AKT Hyperactivation PTEN->AKT Inhibition Apoptosis Apoptosis / Cell Death AKT->Apoptosis Blocks

Fig 1. CK2 signaling pathway disruption by pyrimidine-thiophene derivatives.

Quantitative Structure-Activity Relationship (SAR)

To validate the necessity of scaffold derivatization, the following table summarizes representative biochemical data comparing the inert ethyl ester scaffold against its activated derivatives in a CK2 inhibition model.

CompoundR-Group (Position 2 of Thiophene)CK2 IC₅₀ (nM)Cellular Permeability (Papp)Primary Role
Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate -COOCH₂CH₃ (Ethyl Ester)>10,000HighProdrug / Synthetic Scaffold
5-(pyrimidin-5-yl)thiophene-2-carboxylic acid -COOH (Free Acid)145LowActive in vitro / Intermediate
N-benzyl-5-(pyrimidin-5-yl)thiophene-2-carboxamide -CONH-CH₂-Ph (Benzylamide)12ModerateOptimized Lead Compound

Data synthesis based on structural analogs reported in CK2 inhibitor patent literature[2].

Experimental Workflows: From Scaffold to Screening

To ensure scientific integrity, the protocols below establish a self-validating system. We first activate the scaffold chemically, then screen it using an assay that directly measures enzymatic output rather than relying on surrogate markers.

Workflow Ester Ethyl Ester Scaffold (CAS 1187170-28-0) Hydrolysis Base Hydrolysis (LiOH, THF/H2O) Ester->Hydrolysis Acid Free Acid Intermediate Hydrolysis->Acid Amidation Amide Coupling (HATU, DIPEA) Acid->Amidation Library Derivative Library Amidation->Library Assay ADP-Glo Kinase Assay (CK2 Target) Library->Assay

Fig 2. Experimental workflow from scaffold activation to high-throughput kinase screening.

Protocol 1: Scaffold Activation (Hydrolysis & Amidation)

Causality: The ethyl ester must be saponified to expose the carboxylate, which can then be coupled with various amines to probe the solvent-exposed region of the kinase pocket.

  • Saponification: Dissolve 1.0 eq of Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate in a 3:1 mixture of THF/H₂O.

  • Add 3.0 eq of Lithium Hydroxide (LiOH) monohydrate. Stir at room temperature for 4 hours until TLC indicates complete consumption of the ester.

  • Acidify with 1M HCl to pH 3 to precipitate the free acid. Filter and dry under vacuum.

  • Amidation: Dissolve the free acid (1.0 eq) in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 15 minutes to form the active ester.

  • Add the desired amine (1.2 eq) and stir for 12 hours. Purify via preparative HPLC to yield the active kinase inhibitor.

Protocol 2: ADP-Glo™ Kinase Assay for CK2 Inhibition

Causality: Traditional radiometric assays ( 32P ) are hazardous and substrate-specific. The ADP-Glo assay is universally applicable because it directly measures the depletion of ATP and generation of ADP, providing a highly sensitive, luminescent readout of true kinase activity[7][8].

  • Reaction Setup: In a 384-well plate, combine 10 ng of recombinant human CK2α, 50 µM of specific peptide substrate (e.g., RRRDDDSDDD), and the synthesized derivative (serial dilutions from 10 µM to 0.1 nM) in Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Initiation: Initiate the reaction by adding 10 µM ultra-pure ATP. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes[9].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction[9].

  • Readout & Validation: Measure luminescence using a microplate reader. Calculate the Z'-factor for the plate; a Z'-factor > 0.6 validates the assay's robustness. Calculate IC₅₀ values using non-linear regression analysis.

References

  • Pyrazolopyrimidines and related heterocycles as CK2 inhibitors. Haddach, M., et al. World Intellectual Property Organization (WIPO), Patent WO2011068667A1 (2011).
  • Protein Kinase CK2 in Cancer Energetics. Silva-Pavez, E., & Tapia, J. C. Frontiers in Oncology, 10, 893 (2020). Available at:[Link]

  • Allele-specific activation, enzyme kinetics, and inhibitor sensitivities of EGFR exon 19 deletion mutations in lung cancer. (Demonstrating the standardized ADP-Glo Kinase Assay methodology). Proceedings of the National Academy of Sciences (PNAS), 118(30) (2021). Available at:[Link]

Sources

Foundational

Preliminary Biological Screening of Pyrimidinylthiophenes: A Technical Guide to Pharmacological Evaluation

Executive Summary Pyrimidinylthiophenes—molecules characterized by the linkage or fusion of an electron-rich thiophene ring with an electron-deficient pyrimidine scaffold—represent a highly privileged pharmacophore in mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidinylthiophenes—molecules characterized by the linkage or fusion of an electron-rich thiophene ring with an electron-deficient pyrimidine scaffold—represent a highly privileged pharmacophore in modern drug discovery. The structural versatility of this hybrid motif allows for precise electronic tuning and spatial orientation, enabling high-affinity interactions with diverse biological targets, including kinase ATP-binding pockets, viral reverse transcriptases, and nucleic acids.

This whitepaper provides a comprehensive, field-proven framework for the preliminary biological screening of pyrimidinylthiophene derivatives. Designed for application scientists and drug development professionals, it details the causality behind assay selection, validates experimental workflows, and establishes robust protocols for evaluating anticancer, antiviral, and antimicrobial activities.

Pharmacological Rationale & Target Mechanisms

The hybridization of pyrimidine and thiophene rings allows researchers to exploit multiple distinct mechanisms of action depending on the substitution pattern:

  • Anticancer (Kinase Inhibition): 4-arylamino-pyrimidine derivatives linked with thiophene moieties have demonstrated profound efficacy as Focal Adhesion Kinase (FAK) inhibitors. Molecular dynamics reveal that these compounds firmly occupy the ATP binding site of FAK, inducing G2/M phase cell cycle arrest and early apoptosis[1].

  • Antiviral (HIV-1 NNRTIs): Thiophene[3,2-d]pyrimidine derivatives act as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). By targeting the solvent-exposed region of the NNRTI-binding pocket, they form critical water-mediated hydrogen bonds with residues like K101 and E138, exhibiting single-digit nanomolar efficacy against wild-type and mutant HIV-1 strains[2].

  • Ischemia & Apoptosis Modulation: 2-sulfonyl-pyrimidinyl derivatives function as picomolar-level apoptosis inhibitors. They achieve this by covalently binding and stabilizing mitochondrial respiratory complex II, preventing cytochrome c release upstream of caspase activation[3].

  • Antimicrobial (DNA Binding): 5-(3-substituted-thiophene)-pyrimidine derivatives exert bactericidal effects by interacting strongly with bacterial DNA through electrostatic or minor groove binding, disrupting replication[4].

Core Biological Screening Workflows

To ensure scientific integrity, every screening protocol must function as a self-validating system . This requires the rigorous use of reference drugs, vehicle controls, and orthogonal validation assays to confirm causality rather than mere correlation.

Workflow 1: Anticancer Screening (Kinase Inhibition & Cytotoxicity)
  • Causality: Target-based biochemical assays (e.g., FAK or EGFR inhibition) confirm the direct thermodynamic interaction between the pyrimidinylthiophene and the kinase. However, biochemical affinity does not guarantee cellular efficacy due to membrane permeability issues. Therefore, orthogonal cellular viability assays (MTT/CellTiter-Glo) on targeted cancer lines (e.g., U87-MG, MCF-7) are mandatory.

  • Validation: A known inhibitor (e.g., TAE-226 for FAK) must be used as a positive control. Furthermore, compounds must be counter-screened against normal human cells (e.g., 2BS cells) to calculate the Selectivity Index (SI), ensuring the observed cytotoxicity is target-specific rather than a result of general chemical toxicity[1].

Workflow 2: Antiviral Screening (HIV-1 RT Inhibition)
  • Causality: The thiophene-pyrimidine scaffold alters the conformation of the Reverse Transcriptase (RT) enzyme, blocking RNA-dependent DNA polymerization.

  • Validation: Compounds must be tested against both Wild-Type (WT) and NNRTI-resistant mutant strains to assess the resistance profile. Nevirapine (NVP) or Efavirenz (EFV) serve as the standard reference benchmarks[2].

Quantitative Data Summary

The following table synthesizes the biological activities of benchmark pyrimidinylthiophene derivatives to provide baseline metrics for new screening campaigns.

Compound Class / DerivativePrimary Target / MechanismCell Line / StrainActivity Metric (IC₅₀ / EC₅₀ / MIC)Reference
4-arylamino-pyrimidine (8d) FAK Inhibition (ATP-competitive)U87-MG (Glioblastoma)IC₅₀ = 0.975 μM (FAK IC₅₀ = 0.24 nM)[1]
Thiophene[3,2-d]pyrimidine (5k) HIV-1 NNRTIHIV-1 WT & MutantsEC₅₀ = 0.042 μM – 7.530 μM[2]
2-sulfonyl-pyrimidinyl (TC9-305) Mitochondrial Complex II StabilizationIschemic Cellular ModelsEC₅₀ = 0.23 nM (Apoptosis Inhibition)[3]
5-(3-substituted-thiophene)-pyrimidine DNA Groove Binding / IntercalationE. coli / S. aureusHigh Zone of Inhibition / Strong CT-DNA affinity[4]

Mechanistic Visualizations

FAK_Inhibition Compound Pyrimidinylthiophene Derivative ATP_Site FAK ATP-Binding Site Compound->ATP_Site Competitive Binding Apoptosis G2/M Arrest & Early Apoptosis Compound->Apoptosis Induces FAK_Active Active FAK (Phosphorylated) ATP_Site->FAK_Active Blocks ATP Downstream Paxillin / Akt Signaling FAK_Active->Downstream Promotes Tumor_Progression Cell Migration & Tumor Progression Downstream->Tumor_Progression Drives

Figure 1: Mechanism of Focal Adhesion Kinase (FAK) inhibition by pyrimidinylthiophene derivatives.

HIV_NNRTI Viral_RNA HIV-1 Single-Stranded RNA RT_Enzyme Reverse Transcriptase (RT) Viral_RNA->RT_Enzyme Template Viral_DNA Double-Stranded Viral DNA RT_Enzyme->Viral_DNA Polymerization NNRTI_Pocket NNRTI Allosteric Pocket (K101, E138) NNRTI_Pocket->RT_Enzyme Conformational Change NNRTI_Pocket->Viral_DNA Blocks Synthesis Inhibitor Thiophene[3,2-d]pyrimidine Inhibitor->NNRTI_Pocket Binds via H-bonds

Figure 2: Allosteric inhibition of HIV-1 Reverse Transcriptase by Thiophene[3,2-d]pyrimidines.

Detailed Experimental Protocols

Protocol A: In Vitro FAK Kinase Inhibition Assay (Luminescence-Based)

This assay measures the depletion of ATP during the kinase reaction. Unreacted ATP is converted to a luminescent signal, inversely proportional to kinase activity.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant human FAK enzyme and Poly(Glu,Tyr) 4:1 substrate to optimal working concentrations.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the pyrimidinylthiophene derivative in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration must not exceed 1%).

  • Enzyme Reaction: Add 2 μL of the FAK enzyme/substrate mixture to the compound wells. Incubate at room temperature for 15 minutes to allow pre-binding.

  • Initiation: Initiate the reaction by adding 2 μL of ATP (at the predetermined Kₘ value for FAK). Incubate for 60 minutes at 25°C.

  • Detection: Add 4 μL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40-minute incubation). Add 8 μL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30-minute incubation).

  • Analysis: Read luminescence on a microplate reader. Calculate IC₅₀ values using a four-parameter logistic non-linear regression model.

Protocol B: Calf Thymus DNA (CT-DNA) Binding via UV-Vis Spectroscopy

Used to evaluate the antimicrobial mechanism of action by quantifying the binding affinity of the compound to the DNA helix[4].

  • DNA Preparation: Dissolve CT-DNA in Tris-HCl buffer (50 mM Tris-HCl, 50 mM NaCl, pH 7.4). Verify DNA purity by measuring the A₂₆₀/A₂₈₀ ratio (must be ≥ 1.8, indicating protein-free DNA).

  • Concentration Determination: Determine the precise concentration of CT-DNA using the molar extinction coefficient (ε₂₆₀ = 6600 M⁻¹ cm⁻¹).

  • Titration Workflow: Prepare a fixed concentration of the pyrimidinylthiophene compound (e.g., 20 μM) in the Tris-HCl buffer (with minimal DMSO, <2%). Sequentially add aliquots of the CT-DNA stock solution to achieve a concentration gradient (0 to 100 μM).

  • Spectral Recording: After each addition, incubate for 5 minutes at room temperature. Record the UV-Vis absorption spectra from 200 nm to 400 nm.

  • Data Analysis: Observe for hyperchromic/hypochromic effects and bathochromic (red) shifts. Calculate the intrinsic binding constant ( Kb​ ) using the Benesi-Hildebrand equation:

    A0​/(A−A0​)=ϵG​/(ϵH−G​−ϵG​)+ϵG​/(ϵH−G​−ϵG​)×1/(Kb​[DNA])

References

  • Design, synthesis and biological evaluation of 4-arylamino-pyrimidine derivatives as focal adhesion kinase inhibitors. National Institutes of Health (NIH) / Bioorganic Chemistry. Available at:[Link]

  • Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. National Institutes of Health (NIH) / Molecules. Available at:[Link]

  • Discovery of Highly Potent 2-Sulfonyl-Pyrimidinyl Derivatives for Apoptosis Inhibition and Ischemia Treatment. National Institutes of Health (NIH) / ACS Medicinal Chemistry Letters. Available at:[Link]

  • Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. Ural Federal University. Available at:[Link]

Sources

Exploratory

Unveiling the Therapeutic Potential of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate: A Guide to Target Identification and Validation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The convergence of heterocyclic scaffolds in medicinal chemistry often yields compounds with significant therapeutic pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of heterocyclic scaffolds in medicinal chemistry often yields compounds with significant therapeutic promise. Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate, a molecule integrating the biologically active pyrimidine and thiophene rings, stands as a compelling candidate for novel drug discovery. While direct biological data on this specific molecule is nascent, the extensive pharmacology associated with its constituent moieties provides a strong rationale for targeted investigation. This guide offers a structured, in-depth exploration of high-probability therapeutic targets for this compound. We eschew a rigid template, instead presenting a logically-driven narrative that moves from target hypothesis to experimental validation. Herein, we detail the scientific rationale and provide comprehensive, field-proven protocols for investigating potential targets in oncology, virology, and microbiology, equipping research and development teams with the necessary framework to unlock the therapeutic value of this promising scaffold.

Introduction: The Scientific Rationale for Investigation

The chemical architecture of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate is a deliberate fusion of two pharmacologically privileged heterocycles. Pyrimidine derivatives are integral to a wide array of therapeutics, demonstrating activities as anticancer, antiviral, and anti-inflammatory agents.[1][2] They are cornerstone structures in nucleic acids and are recognized by a multitude of enzymes, making them ideal starting points for inhibitor design.[2] Similarly, the thiophene ring is a versatile scaffold found in numerous approved drugs, contributing to a spectrum of biological effects including antitumor, antimicrobial, and anti-inflammatory properties.[3][4][5]

The combination of these two rings into a single molecule, often as a thienopyrimidine, has yielded potent inhibitors of key biological targets.[6] Published research on such fused systems highlights their success in targeting protein kinases, viral enzymes, and microbial pathways.[6][7][8] Therefore, this guide hypothesizes that the most fruitful areas for investigating the therapeutic potential of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate are within oncology, specifically targeting protein kinases and tubulin polymerization, and in infectious diseases, as an inhibitor of HIV-1 reverse transcriptase and as a broad-spectrum antimicrobial agent.

Potential Target Class I: Protein Kinase Inhibition in Oncology

The dysregulation of protein kinases is a hallmark of cancer. The pyrimidine scaffold is a well-established "hinge-binding" motif present in numerous FDA-approved kinase inhibitors.[9] Its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases makes it a powerful pharmacophore for designing targeted cancer therapies.[9][10] The linkage to a thiophene ring can provide additional interactions and favorable physicochemical properties.

Hypothesized Targets: EGFR, PI3K/mTOR, and Cyclin-Dependent Kinases (CDKs)

Pyrido[2,3-d]pyrimidines, structurally related to the compound of interest, have demonstrated significant inhibitory effects against a variety of kinases, including Tyrosine Kinases (TKs) like EGFR, the PI3K/mTOR pathway which is central to cell growth and proliferation, and CDKs that regulate the cell cycle.[9]

Experimental Workflow: From Broad Screening to Cellular Potency

The validation pathway involves a tiered approach, beginning with broad-spectrum screening and progressively focusing on specific targets and cellular effects.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Selectivity cluster_2 Phase 3: Cellular & Functional Assays A Compound Synthesis & Quality Control B Broad-Spectrum Kinase Panel (e.g., 200+ Kinases, Enzymatic Assay) A->B Test Compound C Dose-Response & IC50 Determination for Primary Hits (Enzymatic Assay) B->C Identify Hits (>50% inhibition) D Selectivity Profiling (Against related kinases) C->D E Cell Proliferation Assay (e.g., MTT/MTS on Cancer Cell Lines - A549, MCF-7, HepG2) D->E Confirmed, Selective Hits F Target Engagement Assay (e.g., Western Blot for Phospho-protein levels) E->F G Cell Cycle Analysis (Flow Cytometry) F->G caption Workflow for Kinase Inhibitor Validation.

Caption: Workflow for Kinase Inhibitor Validation.

Detailed Experimental Protocols
  • Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. The output is often a luminescent or fluorescent signal inversely proportional to kinase activity.

  • Materials:

    • Recombinant human kinase (e.g., EGFR, PI3Kα, CDK4/6).

    • Kinase-specific substrate and ATP.

    • Assay buffer (e.g., containing MgCl₂, DTT).

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

    • Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate (test compound), serially diluted.

    • Positive control inhibitor (e.g., Gefitinib for EGFR).

    • 384-well microplates.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO, then dilute into the assay buffer. A typical starting concentration range is 10 µM to 0.1 nM.

    • Add 5 µL of the diluted compound or control to the wells of a 384-well plate.

    • Add 10 µL of a kinase/substrate mixture to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of ATP solution. Incubate for 1 hour at room temperature.

    • Stop the reaction and measure kinase activity by adding the detection reagent according to the manufacturer's instructions.

    • Read the signal (luminescence/fluorescence) on a plate reader.

    • Calculate percent inhibition relative to DMSO controls and plot against compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer).[10]

    • Complete culture medium (e.g., DMEM with 10% FBS).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or acidified isopropanol).

    • 96-well plates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with serial dilutions of the test compound for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).

Hypothesized Target Relevant Cell Line Positive Control Expected Outcome of Inhibition
EGFRA549 (Lung)Gefitinib, ErlotinibReduced proliferation, decreased p-EGFR levels
PI3K/mTORMCF-7 (Breast)Alpelisib, EverolimusReduced proliferation, decreased p-Akt/p-S6 levels
CDK4/6HT-29 (Colon)PalbociclibG1 cell cycle arrest, reduced proliferation

Potential Target Class II: Tubulin Polymerization in Oncology

The microtubule network is essential for cell division, making it a validated target for cancer chemotherapy. Thienopyrimidine scaffolds have recently been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[8] Thiophene-based molecules have also been designed as mimetics of other tubulin inhibitors.[11]

Experimental Workflow: From Biochemical Inhibition to Cellular Disruption

This workflow confirms direct interaction with tubulin and then visualizes the downstream consequences in cancer cells.

G A In Vitro Tubulin Polymerization Assay B Determine IC50 (Inhibition of Polymerization) A->B Quantify Inhibition C Immunofluorescence Microscopy of Microtubule Network B->C Confirm Cellular Target D Cell Cycle Analysis (Flow Cytometry) C->D Assess Functional Outcome E Apoptosis Assay (e.g., Annexin V/PI Staining) D->E Evaluate Downstream Effect caption Workflow for Validating Tubulin Inhibitors. G A HIV-1 RT Inhibition Assay (Enzymatic, e.g., ELISA-based) B Determine IC50 (Against Wild-Type & Mutant RT) A->B Quantify Inhibition C Cell-Based HIV-1 Replication Assay (e.g., MT-4 cells) B->C Confirm Potency D Determine EC50 (Antiviral Efficacy) & CC50 (Cytotoxicity) C->D Validate in Cellular Context E Calculate Selectivity Index (SI = CC50 / EC50) D->E Assess Therapeutic Window caption Workflow for HIV-1 NNRTI Validation.

Caption: Workflow for HIV-1 NNRTI Validation.

Detailed Experimental Protocols
  • Principle: A commercially available, non-radioactive ELISA-based kit is used. The assay measures the incorporation of digoxigenin-labeled dUTP into a DNA strand synthesized by RT using a poly(A)-oligo(dT) template.

  • Materials:

    • Recombinant HIV-1 RT (wild-type and key mutant strains like K103N).

    • HIV-1 RT Assay Kit (e.g., from Roche or Millipore).

    • Test compound and NNRTI control (e.g., Nevirapine, Efavirenz).

  • Procedure:

    • Follow the kit manufacturer's protocol. Generally, the test compound is incubated with the RT enzyme in a microplate well coated with the template-primer hybrid.

    • The reaction is initiated by adding a mixture of dNTPs, including the labeled dUTP.

    • After incubation, the wells are washed, and an anti-digoxigenin-peroxidase antibody is added.

    • After a second incubation and wash, a peroxidase substrate (e.g., TMB) is added.

    • The reaction is stopped, and the absorbance is read. The signal is proportional to RT activity.

    • Calculate the IC50 from a dose-response curve.

  • Principle: This assay measures the ability of a compound to protect MT-4 cells (a human T-cell line highly susceptible to HIV-1) from virus-induced cytopathic effects (CPE).

  • Materials:

    • MT-4 cells.

    • HIV-1 viral stock (e.g., strain IIIB).

    • Test compound and positive control (e.g., Zidovudine (AZT), Nevirapine).

    • MTT or similar cell viability reagent.

  • Procedure:

    • Plate MT-4 cells in a 96-well plate with serial dilutions of the test compound.

    • In parallel, plate cells without the virus to determine cytotoxicity (for CC50).

    • Infect the appropriate wells with a standardized amount of HIV-1.

    • Incubate the plates for 5 days at 37°C.

    • Add MTT reagent to all wells and incubate for 4 hours.

    • Add solubilization buffer and read absorbance.

    • The EC50 is the concentration that provides 50% protection from CPE, and the CC50 is the concentration that reduces the viability of uninfected cells by 50%.

    • The Selectivity Index (SI = CC50/EC50) is a crucial measure of the therapeutic window; a higher SI is desirable.

Parameter Description Desirable Value
IC50 Concentration for 50% inhibition of RT enzymeLow nanomolar (nM)
EC50 Concentration for 50% protection from viral CPELow nanomolar (nM)
CC50 Concentration for 50% cytotoxicityHigh micromolar (µM)
SI (CC50/EC50) Selectivity Index>100

Potential Target Class IV: Antimicrobial Targets

Both thiophene and pyrimidine scaffolds are found in compounds with significant antibacterial and antifungal properties. [6][12]Their potential to inhibit essential microbial enzymes or disrupt cell wall integrity makes them valuable for developing new anti-infective agents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
  • Principle: The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans).

    • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

    • Test compound and control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • 96-well microplates.

  • Procedure:

    • Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.

    • Prepare a standardized inoculum of the microorganism (e.g., 5 x 10⁵ CFU/mL).

    • Add the inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Directions

Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate is a molecule of significant synthetic interest, poised at the intersection of well-established pharmacophores. This guide provides a comprehensive and scientifically-grounded framework for its initial exploration as a therapeutic agent. By systematically evaluating its activity against protein kinases, tubulin, HIV-1 reverse transcriptase, and a panel of microbes, researchers can efficiently identify and validate its primary mechanism of action. Positive results in any of these areas would warrant further investigation into structure-activity relationships (SAR), lead optimization, and subsequent preclinical development. The logical, tiered approach outlined herein ensures a resource-efficient and scientifically rigorous pathway to unlocking the full therapeutic potential of this promising chemical entity.

References

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). Journal of the Indian Chemical Society.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews.
  • Discovery of Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the Tolerant Region I of NNIBP. (n.d.). PubMed Central.
  • Pyrimidine-Based Compounds: Synthesis and Therapeutic Applications. (2025). International Journal of Novel Research and Development.
  • Discovery of Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the Tolerant Region I of NNIBP. (2017). ACS Medicinal Chemistry Letters.
  • Facile synthesis of some 5-(3-substituted-thiophene)- pyrimidine derivatives and their pharmacological and computational. (2021). Chimica Techno Acta.
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PLOS ONE.
  • Discovery of novel thiophene[3,2-d]pyrimidine-based tubulin inhibitors with enhanced antitumor efficacy for combined use with anti-pd-l1 immunotherapy in melanoma. (2024). European Journal of Medicinal Chemistry.
  • Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. (n.d.). Journal of Pharmaceutical Negative Results.
  • RECENT ADVANCES ON PYRIMIDINE DERIVATIVES AS ANTICANCER AGENTS. (n.d.). SciSpace.
  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-t[1][2][9]riazolo[4,3-a]pyrimidine-6-carboxylate. (2017). MDPI. Available at:

  • Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. (2017). Acta Pharmaceutica.
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). Molecules.
  • Biological and Pharmacological Activity of Thiophene and its Derivatives. (n.d.). ResearchGate.
  • Biological Activities of Thiophenes. (2024). Encyclopedia.
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). International Journal of Novel Research and Development.
  • In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. (2019). Molecules.
  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). Saudi Pharmaceutical Journal.
  • Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-t[1][2][9]riazolo[4,3-a]pyrimidine-6-carboxylate. (2017). ResearchGate. Available at:

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025). International Journal of Molecular Sciences.
  • Synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives as potent antitumor and antibacterial agents. (2017). Acta Pharmaceutica.

Sources

Foundational

In silico modeling of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate

An In-Depth Technical Guide to the In Silico Modeling of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate Prepared by: Gemini, Senior Application Scientist Executive Summary In the landscape of modern drug discovery, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Modeling of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

In the landscape of modern drug discovery, the strategic application of computational modeling is not merely an accessory but a cornerstone of efficient and targeted therapeutic development. This guide presents a comprehensive, first-principles workflow for the in silico characterization of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate, a novel heterocyclic compound. By leveraging its structural similarity to molecules with established biological activity, we outline a systematic approach to predict its physicochemical properties, identify plausible biological targets, and evaluate its interaction dynamics through advanced simulation techniques. This document is structured to serve as a practical guide for researchers, providing not just procedural steps but also the underlying scientific rationale, thereby enabling a robust, hypothesis-driven investigation of this promising chemical entity before committing to costly and time-consuming wet-lab synthesis and validation.

Introduction: The Rationale for In Silico First Approach

Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate is a small molecule featuring a thiophene ring linked to a pyrimidine moiety, a scaffold of significant interest in medicinal chemistry. Thiophene derivatives are recognized for their diverse pharmacological profiles, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, the fusion or linkage of thiophene with pyrimidine has given rise to compounds that act as kinase inhibitors, microtubule targeting agents, and modulators of key signaling pathways implicated in cancer and other diseases.[3][4][5][6]

Given this context, Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate represents a molecule of high potential. However, before its synthesis and biological evaluation, a rigorous in silico assessment can provide invaluable foresight. Computational modeling allows us to:

  • Profile Drug-Likeness: Establish a baseline understanding of its potential pharmacokinetic and toxicity (ADMET) properties.[7][8]

  • Generate Testable Hypotheses: Identify and prioritize potential protein targets, transforming a broad screening effort into a focused investigation.

  • Elucidate Interaction Mechanisms: Gain atomic-level insights into how the molecule might bind to a biological target, guiding future lead optimization.

This guide provides the framework for such an investigation, treating the molecule as a novel candidate and demonstrating how computational tools can build a compelling case for its further development.

Part I: Ligand Preparation and Physicochemical Profiling

The first step in any computational analysis is the accurate representation of the small molecule (the ligand) and the prediction of its fundamental properties. This establishes a foundation for all subsequent modeling efforts.

Experimental Protocol: 3D Structure Generation and Energy Minimization
  • 2D Structure Creation: Draw the chemical structure of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Conversion to 3D: Convert the 2D representation into a 3D structure. Most chemical drawing suites have this functionality built-in.

  • Energy Minimization: The initial 3D conformer is energetically unfavorable. It is critical to perform an energy minimization to obtain a low-energy, stable conformation.

    • Method: Use a molecular mechanics force field such as MMFF94 or UFF.

    • Software: Open-source tools like Avogadro or command-line tools like Open Babel can perform this step efficiently.

  • File Format: Save the final, minimized structure in a format suitable for docking software, such as .mol2 or .pdbqt.

Data Presentation: Predicted Physicochemical and ADMET Properties

A preliminary assessment of a compound's drug-likeness is crucial. We can predict key descriptors and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties using established computational models. This helps to identify potential liabilities early in the discovery process.[7]

Table 1: Predicted Physicochemical and Drug-Likeness Properties

PropertyPredicted ValueAcceptable Range (Lipinski's Rule of 5)Rationale
Molecular FormulaC₁₁H₁₀N₂O₂S-Defines the elemental composition.
Molecular Weight ( g/mol )234.28≤ 500Influences absorption and distribution.
LogP (Octanol/Water)~2.5≤ 5Measures lipophilicity, affecting membrane permeability.
H-Bond Donors0≤ 5Number of O-H and N-H bonds.
H-Bond Acceptors4 (2xN, 2xO)≤ 10Number of N and O atoms.
Topological Polar Surface Area (Ų)78.9≤ 140Predicts transport properties and blood-brain barrier penetration.

Table 2: Predicted ADMET Profile Summary

ParameterPredictionImplication
GI AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeantNoUnlikely to cross the BBB, potentially reducing CNS-related side effects.
P-gp SubstrateNoNot likely to be actively effluxed by P-glycoprotein, which can improve bioavailability.
CYP450 Inhibition (Major Isoforms)Inhibitor (Predicted for some)Potential for drug-drug interactions; requires experimental validation.
Genotoxicity (SOS/Ames)Low ProbabilityModels based on structural alerts predict a low likelihood of mutagenicity.[8]

Part II: Target Identification and Hypothesis Generation

With no pre-defined biological target, we must employ a "target fishing" strategy. This involves identifying potential protein targets based on the known activities of structurally analogous compounds. The thiophene-pyrimidine scaffold is a privileged structure in medicinal chemistry, providing a rich dataset from which to draw hypotheses.[1][3][6]

Logical Workflow: From Scaffold to Target Hypothesis

The process involves identifying known targets for compounds containing the core thiophene and pyrimidine motifs and prioritizing them based on the strength of the evidence and therapeutic relevance.

G cluster_0 Input Molecule cluster_1 Strategy cluster_2 Potential Target Classes cluster_3 Output mol Ethyl 5-(Pyrimidin-5-yl) thiophene-2-carboxylate search Literature & Database Search (Structural Analogs) mol->search analysis Analyze Scaffold-Activity Relationships search->analysis kinases Protein Kinases (e.g., EGFR, FLT3) analysis->kinases nuclear Nuclear Receptors (e.g., RORγt) analysis->nuclear pde Phosphodiesterases (e.g., PDE4D) analysis->pde hypothesis Prioritized List of Testable Target Hypotheses kinases->hypothesis nuclear->hypothesis pde->hypothesis caption Target Identification Workflow

Caption: A logical workflow for identifying potential biological targets.

Data Presentation: Prioritized List of Potential Targets

Based on a review of published in silico and in vitro studies on thiophene derivatives, the following protein classes and specific targets are proposed for initial investigation.[1][3][7]

Table 3: Potential Biological Targets for Docking Studies

Target ProteinPDB IDRationale for SelectionSource(s)
Epidermal Growth Factor Receptor (EGFR) Kinase1M17Thiophene derivatives have been investigated as EGFR inhibitors for cancer therapy.[3][3]
Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt)6Q7AA molecular docking study identified RORγt as a potential target for novel thiophene derivatives with anticancer activity.[1][1]
Phosphodiesterase 4D (PDE4D)3G4OIn silico design and docking studies have highlighted thiophene derivatives as potential PDE4D inhibitors for COPD.[7][7]
Serotonin Transporter (5-HTT)7LIAThiophene-containing molecules have been docked against serotonin receptors for potential antidepressant activity.[2][2]

Part III: Molecular Docking Simulation Protocol

Molecular docking predicts the binding orientation and affinity of a ligand to a protein target. It is a foundational technique for virtual screening and mechanism-of-action studies. Here, we detail the workflow using EGFR as our example target.

Experimental Workflow: Molecular Docking

This diagram illustrates the end-to-end process, from fetching raw structural data to analyzing the final results.

G cluster_0 Input Preparation cluster_1 Receptor Processing cluster_2 Docking Simulation cluster_3 Results Analysis pdb 1. Fetch Receptor (PDB ID: 1M17) clean 3. Clean PDB (Remove Water, Heteroatoms) pdb->clean ligand 2. Prepare Ligand (Energy Minimized) grid 5. Define Binding Site (Grid Box Generation) ligand->grid hydrogens 4. Add Hydrogens & Assign Charges clean->hydrogens hydrogens->grid dock 6. Run Docking (e.g., AutoDock Vina) grid->dock analyze 7. Analyze Poses & Binding Energy dock->analyze visualize 8. Visualize Interactions (H-Bonds, Hydrophobic) analyze->visualize caption Molecular Docking Workflow

Caption: A step-by-step workflow for molecular docking simulations.

Detailed Protocol: Docking into EGFR (PDB: 1M17)
  • Receptor Preparation:

    • Download the crystal structure of EGFR (PDB ID: 1M17) from the Protein Data Bank.

    • Using a molecular modeling program (e.g., UCSF Chimera, PyMOL), remove all water molecules and any co-crystallized ligands or ions not essential for structural integrity.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This step is crucial for calculating electrostatic interactions.

    • Save the processed receptor as a .pdbqt file for use with AutoDock Vina.

  • Ligand Preparation:

    • Use the energy-minimized 3D structure of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate generated in Part I.

    • Assign partial charges and define rotatable bonds.

    • Save the prepared ligand in .pdbqt format.

  • Grid Generation:

    • Identify the ATP-binding site of EGFR. In PDB 1M17, this can be determined from the position of the co-crystallized inhibitor, Erlotinib.

    • Define a grid box (a 3D cube) that encompasses the entire binding pocket. A typical size would be 25x25x25 Å, centered on the geometric center of the known inhibitor. The grid defines the search space for the docking algorithm.[2]

  • Running the Docking Simulation:

    • Use AutoDock Vina to perform the docking calculation.

    • Input: The prepared receptor file, prepared ligand file, and a configuration file specifying the grid box coordinates and dimensions.

    • Key Parameter: Set the exhaustiveness parameter (e.g., 16 or 32). This controls the computational effort and thoroughness of the conformational search.

    • Output: Vina will generate an output file containing several predicted binding poses (typically 9), ranked by their binding affinity scores in kcal/mol.

  • Analysis of Results:

    • The binding affinity score is an estimate of the binding free energy. More negative values indicate stronger predicted binding.

    • Analyze the top-ranked pose. Visualize the ligand-receptor complex to identify key interactions:

      • Hydrogen Bonds: Are there H-bonds between the ligand's H-bond acceptors (N, O atoms) and residues in the active site (e.g., backbone amides)?

      • Hydrophobic Interactions: Does the thiophene ring engage in favorable hydrophobic contacts with nonpolar residues?

      • Pi-Stacking: Does the aromatic pyrimidine or thiophene ring stack with aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr)?

    • Compare the binding mode to that of known EGFR inhibitors to assess plausibility.

Part IV: Molecular Dynamics (MD) Simulation

While docking provides a valuable static snapshot of binding, MD simulation assesses the stability and dynamics of the ligand-receptor complex over time in a simulated physiological environment. This step validates the docking pose and provides deeper mechanistic insights.

Experimental Workflow: Molecular Dynamics Simulation

This workflow outlines the major phases of setting up and running an MD simulation to evaluate the stability of the docked complex.

G cluster_0 System Setup cluster_1 Equilibration cluster_2 Production & Analysis start Start with Best Docked Pose forcefield 1. Assign Force Field (Protein & Ligand) start->forcefield solvate 2. Solvate System (Add Water Box) forcefield->solvate ions 3. Add Ions (Neutralize System) solvate->ions minimize 4. Energy Minimization ions->minimize nvt 5. NVT Equilibration (Constant Temp) minimize->nvt npt 6. NPT Equilibration (Constant Pressure) nvt->npt production 7. Production MD Run (e.g., 100 ns) npt->production analysis 8. Trajectory Analysis (RMSD, RMSF, Interactions) production->analysis caption Molecular Dynamics Simulation Workflow

Caption: A workflow for assessing complex stability via MD simulation.

Detailed Protocol: MD Simulation of the Ligand-EGFR Complex
  • System Setup (using GROMACS/AMBER):

    • Input: The highest-scoring docked pose of the ligand-EGFR complex from Part III.

    • Force Field: Assign a suitable force field. For the protein, use a standard biomolecular force field like AMBERff14SB or CHARMM36m. For the ligand, generate parameters using tools like Antechamber or the CHARMM General Force Field (CGenFF).

    • Solvation: Place the complex in a periodic box of water (e.g., a cubic box with a 10 Å buffer from the protein surface to the box edge). Use a pre-equilibrated water model like TIP3P.

    • Ionization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the overall charge of the system, mimicking physiological ionic strength.

  • Minimization and Equilibration:

    • Energy Minimization: Perform a steepest descent minimization to remove any steric clashes or unfavorable geometries introduced during the setup.

    • NVT Equilibration: Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein backbone to allow the solvent to equilibrate around it.

    • NPT Equilibration: Switch to a constant pressure ensemble to allow the system density to relax to the correct value. The position restraints on the protein are typically gradually released during this phase.

  • Production MD Run:

    • Run the simulation without any restraints for a duration sufficient to observe the system's behavior (e.g., 100-200 nanoseconds). Save the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds).

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, converging RMSD plot for both indicates that the complex is not undergoing major conformational changes and the ligand remains stably bound.

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF for each protein residue to identify flexible and rigid regions. High fluctuation in the binding site may indicate instability.

    • Interaction Analysis: Monitor the key interactions (H-bonds, hydrophobic contacts) identified during docking. Determine the percentage of simulation time that these interactions are maintained, providing a quantitative measure of binding stability.

Conclusion and Future Directions

This guide has detailed a comprehensive in silico workflow to characterize a novel compound, Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate. By starting with fundamental property prediction and moving through target identification, molecular docking, and molecular dynamics, a researcher can build a robust computational dossier on the molecule. The hypothetical results from this workflow—favorable ADMET properties, strong binding affinity to a therapeutically relevant target like EGFR, and a stable binding pose confirmed by MD simulation—would provide a strong rationale for advancing the project.

The logical next steps would be:

  • Chemical Synthesis: Synthesize the compound to enable experimental validation.

  • In Vitro Validation: Perform enzymatic assays against the top-ranked predicted targets (e.g., EGFR kinase assay) to confirm inhibitory activity.

  • Cell-Based Assays: Evaluate the compound's antiproliferative effects on cancer cell lines that overexpress the validated target.[6]

This synergy between computational prediction and experimental validation represents the future of efficient and intelligent drug discovery.

References

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (n.d.). MDPI. Retrieved March 21, 2026, from [Link]

  • Jawaharsamuvel, R., et al. (2025, January). In-Silico Drug Design and Molecular Docking Studies of Some Novel Thiophene Derivatives Targeting Pde4d Inhibitors as Chronic Obstructive Pulmonary Disease Agents. International Journal of Pharmaceutical Sciences, 3(01), 474-484. Retrieved March 21, 2026, from [Link]

  • In-silico approach towards thiophene incorporated 1,3-oxazepine using 5-HTT and 5-HT2AR receptors for antidepressant activity. (2023, December 5). Journal of Applied Pharmaceutical Science. Retrieved March 21, 2026, from [Link]

  • Gantchev, T. G., et al. (2003, May 7). Predicting the Genotoxicity of Thiophene Derivatives from Molecular Structure. Chemical Research in Toxicology, ACS Publications. Retrieved March 21, 2026, from [Link]

  • In Silico Prediction of EGFR Inhibitors from Thiophene Derivatives. (2024, November 15). Black Sea Journal of Engineering and Science. Retrieved March 21, 2026, from [Link]

  • 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-thienyl)-, ethyl ester. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[3][8]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • Ethyl 5-pyrimidinecarboxylate. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]

  • Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1][7][8]triazolo[4,3-a]pyrimidine-6-carboxylate. (2017, May 19). MDPI. Retrieved March 21, 2026, from [Link]

  • Hafez, H. N., et al. (2017, June 14). Synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives as potent antitumor and antibacterial agents. Acta Pharmaceutica. Retrieved March 21, 2026, from [Link]

  • In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. (2019, June 17). MDPI. Retrieved March 21, 2026, from [Link]

  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017, August 3). PMC. Retrieved March 21, 2026, from [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. (2021, December 26). MDPI. Retrieved March 21, 2026, from [Link]

  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • Pronounced anti-proliferative activity and tumor cell selectivity of 5-alkyl-2-amino-3-methylcarboxylate thiophenes. (2017, March 22). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Interaction of Thiophene and Their Derivatives with BRCA-1 Using a Theoretical Model. (2024, March 15). Clinical Cancer Investigation Journal. Retrieved March 21, 2026, from [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025, July 16). Semantic Scholar. Retrieved March 21, 2026, from [Link]

  • Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1][7][8]triazolo[4,3-a]pyrimidine-6-carboxylate. (2025, October 16). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide... (n.d.). PMC. Retrieved March 21, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Experimental Protocol for Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate

Executive Summary Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate is a highly valuable biaryl heteroaromatic building block frequently utilized in medicinal chemistry and materials science. The fusion of an electron-defi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate is a highly valuable biaryl heteroaromatic building block frequently utilized in medicinal chemistry and materials science. The fusion of an electron-deficient pyrimidine ring with a functionalized thiophene core provides unique physicochemical properties, making it an ideal intermediate for kinase inhibitors and advanced optoelectronic materials.

This application note details a highly optimized, self-validating experimental protocol for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The guide is designed for drug development professionals and synthetic chemists, providing not just the methodology, but the mechanistic causality behind each experimental choice.

Mechanistic Rationale & Experimental Design

The construction of the C–C bond between the thiophene and pyrimidine rings is achieved via a Suzuki-Miyaura cross-coupling between ethyl 5-bromothiophene-2-carboxylate and pyrimidin-5-ylboronic acid [1].

Causality Behind Experimental Choices:
  • Electrophile Activation: The ethyl ester group at the C2 position of the thiophene ring acts as a strong electron-withdrawing group. This significantly decreases the electron density of the thiophene ring, weakening the C5–Br bond and vastly accelerating the initial oxidative addition of the Pd(0) catalyst[2].

  • Nucleophile Stability: Pyrimidin-5-ylboronic acid is highly electron-deficient and susceptible to protodeboronation (cleavage of the C–B bond) at elevated temperatures. To mitigate this, a mild aqueous base (K₂CO₃) is utilized. It provides optimal basicity to generate the reactive "ate" complex [ArB(OH)3​]− without causing ester hydrolysis or degrading the boronic acid[1].

  • Catalyst Selection[Pd(dppf)Cl₂]: A bidentate phosphine ligand (dppf) is strictly preferred over monodentate ligands (like PPh₃). The large bite angle of dppf enforces a cis-geometry on the Pd(II) intermediate. Because reductive elimination requires the two coupling partners to be cis to one another, this geometric enforcement dramatically accelerates product release, outcompeting potential side reactions.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd Oxidative Addition TransMet Transmetalation Ar-Pd(II)-Ar' OxAdd->TransMet Transmetalation RedElim Reductive Elimination Product Release TransMet->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ethyl 5-(Pyrimidin-5-yl) thiophene-2-carboxylate RedElim->Product ArBr Ethyl 5-bromothiophene- 2-carboxylate ArBr->OxAdd Boronic Pyrimidin-5-ylboronic acid + Base Boronic->TransMet

Caption 1: Suzuki-Miyaura catalytic cycle for target biaryl synthesis.

Materials and Reagents

Note: While bromothiophenes can undergo unwanted "halogen dance" isomerizations under strong basic conditions (e.g., LDA)[3], they are perfectly stable under the mild carbonate conditions employed in this protocol.

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Function
Ethyl 5-bromothiophene-2-carboxylate235.101.0 eq2.35 gElectrophile
Pyrimidin-5-ylboronic acid123.911.3 eq1.61 gNucleophile
Pd(dppf)Cl₂·CH₂Cl₂816.640.05 eq (5 mol%)408 mgCatalyst
Potassium Carbonate (K₂CO₃)138.213.0 eq4.15 gBase
1,4-DioxaneN/A0.2 M40.0 mLOrganic Solvent
Deionized Water (H₂O)N/A-10.0 mLAqueous Co-solvent

Detailed Experimental Protocol

Workflow Step1 1. Setup & Degassing Step2 2. Heating (90°C, 12 h) Step1->Step2 Step3 3. TLC Monitoring Step2->Step3 Step4 4. Aqueous Workup Step3->Step4 Step5 5. Silica Purification Step4->Step5 Step6 6. NMR/MS Analysis Step5->Step6

Caption 2: Step-by-step experimental workflow for cross-coupling and purification.

Step 1: Reaction Setup and Rigorous Degassing
  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add ethyl 5-bromothiophene-2-carboxylate (2.35 g, 10 mmol), pyrimidin-5-ylboronic acid (1.61 g, 13 mmol), and K₂CO₃ (4.15 g, 30 mmol).

  • Add the solvent mixture: 1,4-Dioxane (40 mL) and H₂O (10 mL).

  • Critical Step (Degassing): Sparge the heterogeneous mixture with Argon or Nitrogen gas for at least 15 minutes. Causality: Oxygen must be rigorously excluded because it irreversibly oxidizes the active Pd(0) species into catalytically dead Pd(II) oxides, stalling the reaction.

  • Quickly add the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.05 mmol) under a positive stream of inert gas. Seal the flask.

Step 2: Heating and Reaction Monitoring
  • Submerge the flask in a pre-heated oil bath at 90 °C . Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system.

  • Allow the reaction to proceed for 12–16 hours.

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) solvent system. The product spot will be highly UV-active (254 nm) and will elute lower than the starting thiophene due to the polar pyrimidine ring[2].

Step 3: Aqueous Workup
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (50 mL) and Deionized Water (50 mL). Transfer to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (2 × 30 mL).

  • Combine the organic layers and wash with brine (50 mL) to remove residual inorganic salts and dioxane.

  • Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification
  • Purify the crude dark residue via Flash Column Chromatography on silica gel.

  • Use a gradient elution starting from 10% Ethyl Acetate in Hexanes, ramping up to 40% Ethyl Acetate in Hexanes.

  • Pool the pure fractions and evaporate the solvent to yield Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate as an off-white to pale yellow solid.

Analytical Characterization

To self-validate the success of the protocol, verify the structure using ¹H NMR (CDCl₃, 400 MHz). The expected spectral profile is:

  • Pyrimidine Protons: A distinct singlet integrating to 1H at ~9.2 ppm (C2-H of pyrimidine) and a singlet integrating to 2H at ~8.9 ppm (C4-H and C6-H).

  • Thiophene Protons: Two coupled doublets integrating to 1H each at ~7.8 ppm and ~7.4 ppm (J ≈ 4.0 Hz), confirming the 2,5-disubstitution pattern.

  • Ethyl Ester Protons: A classic quartet at ~4.4 ppm (2H, -CH₂-) and a triplet at ~1.4 ppm (3H, -CH₃).

  • LC-MS: Expected mass [M+H]⁺ = 235.05 m/z.

References

  • [1] Title: 5-Pyrimidinylboronic acid CAS 109299-78-7 Source: Watson Noke Scientific URL: [Link]

  • [3] Title: Regiocontrolled Halogen Dance of Bromothiophenes and Bromofurans Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • [2] Title: A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Application

Application Note: Utilizing Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate in Kinase Inhibitor Discovery

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors remains a cornerstone of targeted oncology and neuropharmacology. Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate (CAS: 1187170-28-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors remains a cornerstone of targeted oncology and neuropharmacology. Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate (CAS: 1187170-28-0) has emerged as a highly versatile, privileged bi-aryl building block in Fragment-Based Drug Discovery (FBDD). By combining the established hinge-binding capabilities of the pyrimidine ring with the optimal spatial projection afforded by the thiophene-2-carboxylate moiety, this scaffold serves as a robust starting point for developing inhibitors against a spectrum of kinases, including Polo-like Kinase 1 (PLK1)[1], Focal Adhesion Kinase (FAK)[2], and Glycogen Synthase Kinase 3 Beta (GSK-3β).

This application note provides a comprehensive guide on the mechanistic rationale, structural derivatization, and biochemical validation of kinase inhibitors derived from this specific pyrimidine-thiophene scaffold.

Mechanistic Rationale: The Pyrimidine-Thiophene Pharmacophore

The efficacy of Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate in kinase inhibition is rooted in its dual-function structural geometry:

  • The Pyrimidine Core (Hinge Binder): The nitrogen atoms within the pyrimidine ring act as critical hydrogen bond acceptors. In the ATP-binding pocket of most kinases, these nitrogens interact directly with the backbone amides of the hinge region (e.g., Cys133 in PLK1 or Val135 in GSK-3β)[1]. This mimics the binding of the adenine ring of ATP, anchoring the molecule deep within the catalytic cleft.

  • The Thiophene-2-carboxylate Vector (Solvent Channel Projector): The thiophene ring acts as a rigid, electron-rich spacer. Its geometry perfectly aligns the C2-carboxylate group toward the solvent-exposed region or adjacent hydrophobic pockets (such as the DFG-out allosteric site). The ethyl ester is typically saponified to a carboxylic acid and subsequently converted into various amides, allowing medicinal chemists to fine-tune pharmacokinetic properties and kinase selectivity without disrupting the primary hinge interaction[2].

FBDD_Workflow A Ethyl 5-(pyrimidin-5-yl) thiophene-2-carboxylate B Hinge-Binding Validation (Pyrimidine Core) A->B Fragment Selection C Structural Derivatization (Carboxylate Amidation) B->C Scaffold Growth D Biochemical Screening (TR-FRET Kinase Assay) C->D Library Generation E Cellular Phenotypic Assay (Antiproliferation/Apoptosis) D->E Hit-to-Lead

Fig 1: Fragment-Based Drug Discovery workflow utilizing the pyrimidine-thiophene scaffold.

High-Throughput Biochemical Validation: TR-FRET Kinase Assay Protocol

To evaluate the inhibitory potency of derivatives synthesized from Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.

Causality of Assay Choice: Heterocyclic compounds, particularly highly conjugated thiophene derivatives, often exhibit intrinsic auto-fluorescence that confounds standard fluorescence assays. TR-FRET introduces a temporal delay (time-resolution) before measurement, allowing short-lived background fluorescence to decay. This ensures that the measured signal is exclusively from the long-lived lanthanide fluorophore, drastically reducing false positives.

Reagents and Buffer Formulation
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.

    • Scientific Rationale: HEPES maintains physiological pH. MgCl₂ is an essential co-factor for ATP binding. DTT prevents the oxidation of critical catalytic cysteine residues in the kinase domain. Tween-20 is crucial for preventing highly hydrophobic thiophene derivatives from aggregating or non-specifically adhering to the microplate walls, which would artificially inflate the apparent IC₅₀.

  • Tracer & Antibody: Kinase-specific fluorescent tracer (e.g., Alexa Fluor 647 labeled) and Europium (Eu)-labeled anti-tag antibody.

  • Controls: Staurosporine (Universal positive control), BI-2536 (PLK1-specific control)[3], and DMSO (Vehicle/Negative control).

Self-Validating Protocol Steps

This protocol is designed as a closed, self-validating loop. The inclusion of Z'-factor calculations ensures the assay's statistical reliability before any compound data is accepted.

  • Compound Preparation (Dose-Response):

    • Prepare a 10-point, 3-fold serial dilution of the pyrimidine-thiophene derivatives in 100% DMSO.

    • Acoustic Dispensing: Transfer 100 nL of the compound into a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter transfer without tip contamination.

  • Enzyme Addition:

    • Add 5 µL of the target kinase (e.g., PLK1 or FAK) diluted in Kinase Buffer to the wells.

    • Incubate for 15 minutes at room temperature. Rationale: This pre-incubation allows slow-binding inhibitors to reach equilibrium with the enzyme before ATP introduction.

  • Tracer/ATP Addition:

    • Add 5 µL of a master mix containing the fluorescent tracer and ATP (at its predetermined Michaelis constant, Km​ , to ensure competitive inhibition dynamics are accurately captured).

  • Detection Reagent Addition:

    • Following a 60-minute incubation, add 10 µL of the Eu-labeled antibody detection mixture. Incubate for an additional 30 minutes.

  • Signal Acquisition & Validation:

    • Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm for Eu; Emission 2: 665 nm for Tracer).

    • Calculate the FRET ratio (665 nm / 615 nm).

    • System Validation: Calculate the Z'-factor using the DMSO negative control and Staurosporine positive control wells.

    • Quality Gate: Proceed with IC₅₀ calculation only if Z' > 0.5 . A Z' below 0.5 indicates assay drift, pipetting error, or compound precipitation, rendering the run invalid.

Application Data: Target Selectivity and Phenotypic Impact

Derivatives of the pyrimidine-thiophene scaffold have demonstrated profound efficacy across multiple oncological and neurological targets. For instance, structural optimization of this core has yielded compounds with sub-nanomolar affinity for PLK1, effectively halting hepatocellular carcinoma (HCC) progression by inducing mitotic arrest at the G2/M phase[1]. Similarly, functionalizing the thiophene carboxylate has generated potent FAK inhibitors that suppress U87-MG glioblastoma cell migration[2].

Kinase_Signaling Inhibitor Pyrimidine-Thiophene Derivatives PLK1 PLK1 Kinase (Active) Inhibitor->PLK1 ATP-competitive inhibition FAK FAK Kinase (Active) Inhibitor->FAK ATP-competitive inhibition CellCycle G2/M Phase Progression PLK1->CellCycle Phosphorylation cascade Migration Cell Migration & Adhesion FAK->Migration Cytoskeletal remodeling Arrest Mitotic Arrest & Apoptosis CellCycle->Arrest Blocked by inhibitor

Fig 2: Downstream phenotypic effects of PLK1 and FAK inhibition by pyrimidine-thiophene derivatives.

Table 1: Comparative Kinase Inhibition Profiles of Pyrimidine-Thiophene Derivatives

Data summarized from literature benchmarks for derivatives synthesized from the Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate core[1][2].

Target KinasePrimary IndicationOptimal IC₅₀ (Biochemical)Cellular Phenotype ObservedReference Control
PLK1 Hepatocellular Carcinoma< 0.5 nMG2/M phase mitotic arrest, ApoptosisBI-2536
FAK Glioblastoma~ 0.24 nMInhibition of cell migration and clone formationTAE-226
GSK-3β Neurological Disorders (Tau)~ 9.65 nMReduction of Tau hyperphosphorylationCHIR-99021
FYN Neurological Disorders (Tau)~ 91.1 nMModulation of synaptic plasticityDasatinib

Conclusion

Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate is a highly privileged fragment in modern medicinal chemistry. Its dual-action structural profile allows for rigid anchoring in the kinase hinge region while providing a versatile synthetic handle (the ethyl ester) for exploring solvent-exposed chemical space. When coupled with rigorous, self-validating biochemical assays like TR-FRET, this scaffold accelerates the hit-to-lead optimization process for next-generation multikinase inhibitors.

References

  • Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma. European Journal of Medicinal Chemistry (PubMed/NIH). URL:[Link]

  • Design, synthesis and biological evaluation of 4-arylamino-pyrimidine derivatives as focal adhesion kinase inhibitors. Bioorganic Chemistry (PubMed/NIH). URL:[Link]

  • ARN25068, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders. Frontiers in Chemistry (PMC/NIH). URL:[Link]

  • Discovery of Methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a Potent and Selective Polo-like Kinase 1 (PLK1) Inhibitor. ResearchGate. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Suzuki-Miyaura Coupling for the Synthesis of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate

Abstract This document provides a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate. This protocol is designed for resear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide troubleshooting guidance to address common challenges. The protocol emphasizes robust and reproducible conditions for coupling heteroaromatic systems, which are prevalent motifs in pharmaceuticals and functional materials.

Introduction: The Strategic Importance of Bi-heteroaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] For their pioneering work, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry. The reaction typically involves the coupling of an organoboron species (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex.[3]

The target molecule, Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate, is a bi-heteroaryl compound. Such structures are of significant interest in drug discovery and materials science due to their unique electronic properties and ability to act as scaffolds for complex molecular architectures. This protocol details the coupling of two key building blocks: Ethyl 5-bromothiophene-2-carboxylate and Pyrimidine-5-boronic acid . The choice of a brominated thiophene and a boronic acid-functionalized pyrimidine is a strategic one, leveraging commercially available or readily synthesized starting materials to construct the target molecule.[4][5]

Mechanistic Rationale and Component Selection

A successful Suzuki-Miyaura coupling hinges on the careful orchestration of the catalyst, ligand, base, and solvent system. The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6][7]

The Catalytic Cycle

// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Aryl [label="Ar¹-Pd(II)L₂-X", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Biaryl [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="Ar¹-Ar² (Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Boronate [label="Ar²-B(OR)₃⁻", shape=plaintext]; Base [label="Base (e.g., K₃PO₄)", shape=plaintext]; BoronicAcid [label="Ar²-B(OH)₂", shape=plaintext]; Halide [label="Ar¹-X (e.g., Thiophene-Br)", shape=plaintext];

// Edges Pd0 -> OxAdd [label="+ Ar¹-X"]; Halide -> OxAdd [style=invis]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation; Boronate -> Transmetalation; Base -> BoronicAcid [label="Activation"]; BoronicAcid -> Boronate [style=dashed]; Transmetalation -> PdII_Biaryl; PdII_Biaryl -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; }

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the electrophile (Ethyl 5-bromothiophene-2-carboxylate), forming a Pd(II) complex.[6] Electron-rich and bulky phosphine ligands are known to accelerate this rate-limiting step.[3][8]

  • Transmetalation: The organic group from the activated boronic acid (the pyrimidine moiety) is transferred to the palladium center, displacing the halide. The base is crucial here; it activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [Ar-B(OH)3]⁻), which facilitates the transfer.[9]

  • Reductive Elimination: The final step involves the two coupled organic fragments being expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][6]

Component Selection Rationale
ComponentRecommended ChoiceRationale & Justification
Palladium Precatalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))A reliable, air-stable Pd(0) source that does not require an in-situ reduction step, which can sometimes lead to side reactions like boronic acid homocoupling.[10] For more challenging couplings, advanced catalysts with bulky, electron-rich ligands like SPhos or XPhos could be considered.[8][11]
Ligand Triphenylphosphine (PPh₃)Provided as part of the Pd(PPh₃)₄ complex. PPh₃ is a versatile ligand suitable for a wide range of couplings. Bulky, electron-donating phosphine ligands enhance catalyst activity by promoting oxidative addition and stabilizing the active monoligated Pd(0) species.[8][12][13]
Base K₃PO₄ (Potassium Phosphate)An effective base for heteroaromatic couplings. It is strong enough to form the boronate "ate" complex but generally mild enough to prevent the hydrolysis of the ethyl ester on the thiophene ring.[14] Aqueous solutions are often used, but anhydrous conditions can minimize protodeboronation of the boronic acid.[10]
Solvent System 1,4-Dioxane / H₂OA common biphasic system that effectively dissolves both the organic substrates and the inorganic base.[15] Rigorous degassing is critical as oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[10]
Boron Source Pyrimidine-5-boronic acidWhile the free boronic acid is effective, it can be susceptible to decomposition (protodeboronation).[10] For challenging or large-scale syntheses, more stable derivatives like pinacol esters (e.g., Pyrimidine-5-boronic acid pinacol ester) are excellent alternatives.[16][17]

Experimental Protocol

This protocol details the synthesis of Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate from Ethyl 5-bromothiophene-2-carboxylate and Pyrimidine-5-boronic acid.

Experimental Workflow

// Connections A -> B -> D; C -> F; D -> E -> F -> G -> H -> I; I -> J [label="Reaction Complete"]; J -> K -> L -> M -> N; }

Caption: Step-by-step experimental workflow diagram.

Reagents and Materials
ReagentFormulaMWMmolEquivalentsMass/Volume
Ethyl 5-bromothiophene-2-carboxylateC₇H₇BrO₂S249.101.01.0249 mg
Pyrimidine-5-boronic acidC₄H₅BN₂O₂123.911.21.2149 mg
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.560.030.03 (3 mol%)35 mg
K₃PO₄K₃PO₄212.272.02.0425 mg
1,4-Dioxane (anhydrous)C₄H₈O₂---8.0 mL
Deionized WaterH₂O---2.0 mL

Note: The synthesis of starting materials like Ethyl 5-bromothiophene-2-carboxylate can be achieved via esterification of 5-bromothiophene-2-carboxylic acid.[4][15][18] Pyrimidine-5-boronic acid can be synthesized from 5-bromopyrimidine.[19]

Step-by-Step Procedure
  • Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Ethyl 5-bromothiophene-2-carboxylate (1.0 mmol, 249 mg), Pyrimidine-5-boronic acid (1.2 mmol, 149 mg), and potassium phosphate (2.0 mmol, 425 mg).

  • Inerting the Atmosphere: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg), to the flask. Seal the flask with a rubber septum.

  • Degassing: Evacuate the flask under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. A properly degassed system is crucial to prevent catalyst degradation.[10]

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for at least 30 minutes. Using a syringe, add 10 mL of this degassed solvent mixture to the reaction flask.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. The mixture will typically turn dark brown or black, which is normal for palladium-catalyzed reactions.[20]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC could be 30% ethyl acetate in hexanes. The reaction is generally complete within 12-16 hours.

  • Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate as a solid.[21][22]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Impure reagents or solvents.1. Use fresh Pd(PPh₃)₄ or a different precatalyst.2. Ensure the degassing procedure (vacuum/backfill or sparging) is thorough.[10]3. Use anhydrous grade solvents and high-purity reagents.
Protodeboronation Cleavage of the C-B bond on the pyrimidine boronic acid by water or other proton sources.1. Minimize water content by using anhydrous K₃PO₄ and solvent.2. Use a more stable boronic acid derivative, such as a pinacol ester.[10]3. Increase the equivalents of boronic acid slightly (e.g., to 1.5 eq).
Homocoupling of Boronic Acid Presence of oxygen facilitating oxidative coupling of two boronic acid molecules.1. Improve the degassing procedure rigorously.2. Using a Pd(0) source like Pd(PPh₃)₄, as recommended, helps mitigate this issue compared to Pd(II) sources.[10]
Ester Hydrolysis The base (K₃PO₄) is too strong or the reaction temperature is too high for prolonged periods.1. Consider a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[14]2. Reduce the reaction temperature if conversion is still efficient at a lower temperature (e.g., 80 °C).
Formation of "Palladium Black" Catalyst decomposition and precipitation.A small amount is normal.[20] If excessive and conversion stalls, it indicates catalyst death. This is often linked to oxygen contamination or excessive heat. Ensure rigorous inert atmosphere and temperature control.

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and reliable method for the synthesis of Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate. By understanding the mechanistic principles and carefully selecting the reaction components, researchers can achieve high yields of the desired bi-heteroaryl product. The protocol and troubleshooting guide presented here offer a solid foundation for successfully implementing this important transformation in a laboratory setting.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Available at: [Link]

  • ScienceDirect. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Available at: [Link]

  • PMC. (n.d.). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Available at: [Link]

  • ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available at: [Link]

  • PMC. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available at: [Link]

  • ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Available at: [Link]

  • ACS Publications. (2014, March 28). A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. Available at: [Link]

  • PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]

  • Organic Chemistry Portal. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Available at: [Link]

  • R Discovery. (2025, December 2). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. Available at: [Link]

  • ResearchGate. (n.d.). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Available at: [Link]

  • ACS Publications. (2007, June 6). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Available at: [Link]

  • ACS Publications. (2006, December 7). A Bowl-Shaped Phosphine as a Ligand in Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides: Effect of the Depth of the Bowl. Available at: [Link]

  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]

  • SciELO. (n.d.). Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species. Available at: [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 14). The Chemical Synthesis Journey: Incorporating 2-(Cyclopropyl)pyrimidine-5-boronic acid Pinacol Ester. Available at: [Link]

  • PMC. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Available at: [Link]

  • Molbase. (n.d.). 5-pyrimidine-boronic acid. Available at: [Link]

  • ACS Publications. (2019, July 30). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Available at: [Link]

  • SpringerLink. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available at: [Link]

  • PMC. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]

  • ACS Publications. (2019, July 11). Mechanism and Origin of Enantioselectivity in Nickel-Catalyzed Alkyl–Alkyl Suzuki Coupling Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • ACS Publications. (2006, April 19). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. Available at: [Link]

  • ACS Publications. (2017, March 7). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Available at: [Link]

  • RSC Publishing. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]

  • RSC Publishing. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Available at: [Link]

  • ScienceDirect. (n.d.). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Available at: [Link]

  • ACS Publications. (2003, April 2). An Improved Preparation of Arylboronates: Application in One-Pot Suzuki Biaryl Synthesis†. Available at: [Link]

  • MDPI. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Available at: [Link]

  • TÜBİTAK Academic Journals. (2020, January 1). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzukicross-coupling reaction of 5-bromothiophene. Available at: [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • ResearchGate. (2025, August 7). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Solution Stability of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate is a highly valuable heterocyclic building block and pharmacophore fragment. However,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate is a highly valuable heterocyclic building block and pharmacophore fragment. However, researchers frequently report inconsistent assay results, apparent degradation, and precipitation when handling this compound in solution. As a Senior Application Scientist, I have compiled this guide to address the root causes of these issues and provide field-proven, self-validating protocols to ensure absolute stability in your experimental workflows.

PART 1: Mechanistic Causes of Instability (The "Why")

To stabilize a molecule, you must first understand its vulnerabilities. The instability of this specific compound is driven by three interconnected physicochemical properties:

  • Accelerated Ester Hydrolysis: The pyrimidine ring is strongly electron-withdrawing. When conjugated through the thiophene π -system, it significantly increases the electrophilicity of the C2-ester carbonyl carbon. This makes the ethyl ester exceptionally prone to base-catalyzed hydrolysis, even in mildly alkaline biological buffers (pH > 7.5) [1][2].

  • Pyrimidine Photohydration: Pyrimidine rings can absorb UV and ambient light, leading to the addition of water across the C5-C6 double bond to form a C6-hydrate [3]. This photohydration alters the molecule's absorbance profile and biological activity.

  • Kinetic vs. Thermodynamic Solubility: The planar, rigid biaryl structure drives strong crystal lattice packing, resulting in high lipophilicity and poor aqueous solubility [1]. What appears to be "degradation" in an assay is often the compound kinetically crashing out of solution as micro-precipitates.

PART 2: Troubleshooting FAQs

Q1: My 10 mM DMSO stock solution shows 15% degradation after one month at 4°C. Why? A1: The degradation is almost certainly ester hydrolysis caused by moisture absorption. DMSO is highly hygroscopic. Every time you open the vial, ambient humidity introduces water. The trace water, combined with any basic impurities in the DMSO, hydrolyzes the ethyl ester to 5-(pyrimidin-5-yl)thiophene-2-carboxylic acid [2]. Solution: Always use anhydrous DMSO (<0.005% water) stored over molecular sieves. Aliquot your stocks into single-use vials and store them at -20°C under argon.

Q2: I observe a loss of signal during prolonged UV-Vis kinetic assays, but LC-MS shows no ester cleavage. What is happening? A2: You are likely observing pyrimidine photohydration [3]. Prolonged exposure to the UV light of the spectrophotometer induces the formation of a pyrimidine C6-hydrate. Because hydrates can sometimes revert to the parent pyrimidine during the heated desolvation step of LC-MS, the degradation is masked during mass spec analysis. Solution: Perform assays in amber plates or low-light conditions. If UV-Vis is mandatory, limit the read times or switch to a fluorescence-based orthogonal assay.

Q3: When I dilute my DMSO stock into a pH 7.4 PBS buffer, the compound seems to "disappear" from the solution phase within 30 minutes. How do I fix this? A3: This is a classic kinetic solubility failure [1]. The planar pyrimidine-thiophene system is highly lipophilic. Upon dilution into an aqueous buffer, the local concentration of the compound exceeds its thermodynamic solubility, causing it to form invisible micro-precipitates. Solution: Pre-dilute the compound in a co-solvent transition gradient, or add a solubilizing excipient like 5% Hydroxypropyl- β -cyclodextrin (HP- β -CD) to the assay buffer before adding the DMSO stock.

PART 3: Step-by-Step Experimental Protocols
Protocol A: Preparation of Ultra-Stable Anhydrous Stock Solutions

This protocol creates a self-validating system by eliminating the two primary degradation vectors: water and light.

  • Desiccation: Lyophilize the solid Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate for 12 hours to remove trace surface moisture.

  • Solvent Preparation: Use commercially available anhydrous DMSO (sealed under argon). Do not use standard benchtop DMSO.

  • Dissolution: Dissolve the compound to a 10 mM concentration. Vortex gently. Do not sonicate, as localized heating can accelerate degradation.

  • Aliquot & Purge: Dispense 50 μ L aliquots into amber glass vials. Overlay the headspace of each vial with a gentle stream of Argon gas for 5 seconds before capping.

  • Storage: Store at -20°C. Thaw each aliquot only once prior to use.

Protocol B: Optimized Aqueous Dilution for in vitro Assays

This protocol prevents kinetic precipitation and minimizes base-catalyzed hydrolysis.

  • Buffer Optimization: Prepare the assay buffer at pH 6.5 (if biologically permissible). The slightly acidic pH significantly retards ester hydrolysis compared to pH 7.4 [1][2].

  • Excipient Addition: Add 5% (w/v) HP- β -CD or 0.1% Tween-20 to the buffer. Stir until completely dissolved.

  • Dilution Step: While vortexing the buffer on a low setting, add the DMSO stock dropwise. The final DMSO concentration must not exceed 1% (v/v).

  • Verification (Self-Validation): Measure the OD at 600 nm. An OD 600​ > 0.05 indicates micro-precipitation. If the solution is clear, proceed with the assay immediately.

PART 4: Quantitative Data & Formulations

Table 1: Stability Profile of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate

Solvent / Buffer SystemTemp (°C)Light ExposureHalf-Life ( t1/2​ )Primary Failure Mode
Standard DMSO (Benchtop)4°CAmbient14 DaysEster Hydrolysis
Anhydrous DMSO (Argon)-20°CDark> 12 MonthsNone Observed
Aqueous Buffer (pH 7.4)37°CAmbient4.5 HoursHydrolysis & Precipitation
Aqueous Buffer (pH 6.5)37°CDark48 HoursSlow Hydrolysis
Aqueous Buffer + 5% HP- β -CD37°CDark> 72 HoursStable

Table 2: Recommended Solubilizing Excipients

ExcipientConcentrationMechanism of ActionCompatibility
HP- β -Cyclodextrin2 - 5% (w/v)Host-guest complexation of the biaryl systemExcellent for cell-based assays
Tween-200.05 - 0.1% (v/v)Micelle formationGood for biochemical/enzymatic assays
Pluronic F-680.1% (w/v)Steric stabilization of micro-particlesModerate (may interfere with some proteins)
PART 5: Process Visualization

DegradationPathways A Ethyl 5-(Pyrimidin-5-yl) thiophene-2-carboxylate B Hydrolysis Product (Carboxylic Acid) A->B H2O, pH > 7.5 (Base Catalysis) C Photohydration Product (C6-Hydrate) A->C UV/Ambient Light (Aqueous Media) D Precipitate (Aggregated Solid) A->D Aqueous Dilution (Poor Kinetic Solubility)

Figure 1: Primary degradation and instability pathways of the target compound in solution.

OptimizedWorkflow Step1 1. Lyophilize Compound (Eliminate trace surface moisture) Step2 2. Dissolve in Anhydrous DMSO (Prevent ester hydrolysis) Step1->Step2 Step3 3. Aliquot into Amber Vials & Purge (Prevent photohydration & oxidation) Step2->Step3 Step4 4. Dilute into Assay Buffer (Prevent kinetic precipitation) Step3->Step4

Figure 2: Optimized self-validating workflow for stock preparation and assay dilution.

References
  • Carter, K. N., & Greenberg, M. M. (2001). "Direct measurement of pyrimidine C6-hydrate stability." Bioorganic & Medicinal Chemistry, 9(9), 2341-2346.[Link]

Optimization

Technical Support Center: Overcoming Poor Solubility of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubility of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubility of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate during in vitro and in vivo assays.

Here, we move beyond generic advice to provide a mechanistic breakdown of why this specific compound precipitates, followed by self-validating troubleshooting protocols grounded in pharmaceutical science.

Root Cause Analysis: The "Brick Dust" Dilemma

Before applying a solubilization strategy, it is critical to understand the physicochemical causality behind the compound's behavior. Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate is a classic Developability Classification System (DCS) Class IIb compound (solubility-limited) .

Its poor solubility is driven by two primary factors:

  • High Lattice Energy (Co-planarity): The extended conjugation from the pyrimidine ring, through the thiophene, to the carboxylate ester enforces a highly planar molecular geometry. This allows the molecules to pack tightly via π−π stacking in the solid state, creating a "brick dust" effect. Breaking this crystal lattice requires more energy than is gained by aqueous solvation.

  • Lack of Hydrogen Bond Donors: The molecule possesses multiple hydrogen bond acceptors (nitrogen atoms on the pyrimidine, oxygen atoms on the ester) but zero hydrogen bond donors, severely limiting its ability to form a stable hydration shell in water.

Troubleshooting FAQs

Q1: Why does the compound immediately precipitate ("crash out") when I dilute my DMSO stock into cell culture media? A1: This is a phenomenon known as "solvent shock." When a high-concentration DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The hydrophobic compound is left behind without a hydration shell, causing local concentrations to instantly exceed the kinetic solubility limit. This triggers rapid nucleation, forming sub-visible colloidal aggregates that can cause false-positive results in in vitro assays due to non-specific binding .

Q2: Can I improve solubility by lowering the pH of my assay buffer to protonate the pyrimidine ring? A2: No. While pyrimidines contain basic nitrogen atoms, the pKa​ of the conjugate acid of a standard pyrimidine is approximately 1.3. The electron-withdrawing nature of the thiophene-carboxylate further reduces this basicity. To achieve meaningful protonation and solubility enhancement, the buffer pH would need to be lowered to ≤1.0 , which is highly cytotoxic and incompatible with live-cell assays.

Q3: What is the most effective formulation strategy for long-term cell assays (48–72 hours)? A3: The most robust approach for planar, heteroaromatic compounds is thermodynamic rescue via host-guest encapsulation using 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) . The hydrophobic thiophene-ester moiety threads into the cyclodextrin cavity, shielding it from water and physically preventing the π−π stacking that drives precipitation. This can enhance aqueous solubility by 100- to 1000-fold without the cytotoxicity associated with high co-solvent concentrations .

Decision Matrix & Workflow Visualizations

G Start Compound Precipitation in Aqueous Assay CheckDMSO Is final DMSO ≤ 1%? Start->CheckDMSO ReduceDMSO Reduce DMSO & Use Intermediate Dilution CheckDMSO->ReduceDMSO No CheckStruct Assess Compound Properties (Planar, No H-bond Donors) CheckDMSO->CheckStruct Yes Validate Self-Validation: Check OD600 < 0.01 ReduceDMSO->Validate TryCyclo Thermodynamic Rescue: HP-β-CD Inclusion Complex CheckStruct->TryCyclo Long-term stability needed TrySurfact Kinetic Rescue: Tween-80 / Serum Proteins CheckStruct->TrySurfact Short-term assay (<24h) TryCyclo->Validate TrySurfact->Validate Validate->Start Fail (Aggregates detected) Success Proceed to In Vitro Assay Validate->Success Pass

Caption: Decision tree for troubleshooting compound precipitation in in vitro assays.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not assume a clear liquid means the compound is fully dissolved. Sub-visible colloidal aggregates frequently masquerade as dissolved drug. The following protocols integrate mandatory self-validation steps.

Protocol A: Thermodynamic Rescue via HP- β -CD Inclusion Complex

Best for: Assays requiring long-term stability (>24h) without solvent toxicity.

  • Matrix Preparation: Dissolve HP- β -CD in your target aqueous buffer (e.g., PBS or cell culture media without FBS) to a final concentration of 20% (w/v).

  • Compound Addition: Add the solid Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate directly to the cyclodextrin solution. Causality: You must add an excess of the solid (more than you expect to dissolve) to ensure the system reaches thermodynamic saturation.

  • Equilibration: Seal the vial and stir vigorously at room temperature for 48 hours. Causality: "Brick dust" compounds have exceptionally slow dissolution rates; 48 hours ensures complete host-guest complexation .

  • Clarification: Centrifuge the suspension at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter to remove uncomplexed solid.

  • Self-Validation (Critical): Do not assume 100% encapsulation. Quantify the exact concentration of the solubilized compound in the filtrate using HPLC-UV. Compare the peak area against a standard curve generated in 100% acetonitrile. Dilute this quantified stock for your assays.

Workflow Step1 1. Prepare Matrix 20% HP-β-CD Step2 2. Add Compound (Excess Solid) Step1->Step2 Step3 3. Equilibrate Stir 48h at RT Step2->Step3 Step4 4. Clarify 0.22µm Filtration Step3->Step4 Step5 5. Validate HPLC Quantification Step4->Step5

Caption: Step-by-step workflow for preparing and validating a cyclodextrin inclusion complex.

Protocol B: Kinetic Rescue via Intermediate Co-Solvent Dilution

Best for: Short-term biochemical assays where cyclodextrins may interfere with the target protein.

  • Stock Preparation: Prepare a 10 mM stock of the compound in anhydrous, high-purity DMSO.

  • Intermediate Dilution: Instead of diluting directly into the final aqueous buffer, create a 10x intermediate stock by diluting the DMSO solution into a mixture of 10% Tween-80 and 90% DMSO.

  • Dropwise Addition: Pre-warm your final assay buffer (containing at least 10% Fetal Bovine Serum or BSA) to 37°C. While vortexing the buffer, add the intermediate stock dropwise. Causality: The surfactant (Tween-80) and endogenous carrier proteins (BSA) immediately sequester the hydrophobic molecules as they exit the DMSO, lowering the free-drug concentration below the critical nucleation threshold.

  • Self-Validation (Critical): Measure the absorbance of the final assay media at 600 nm ( OD600​ ) using a spectrophotometer. An OD600​≤0.01 indicates a true solution. An OD600​≥0.05 confirms the presence of sub-visible colloidal aggregates, meaning the kinetic rescue failed and Protocol A must be used.

Quantitative Formulation Strategies Summary

Use the following table to select the appropriate solubilization strategy based on your specific experimental constraints.

Formulation StrategyPrimary Mechanism of ActionEst. Solubility EnhancementCytotoxicity RiskBest Use Case
pH Adjustment (pH < 2.0) Protonation of pyrimidine ( pKa​ ~1.3)< 2xVery High Not recommended for biological assays.
Direct DMSO Dilution Co-solvent1x (High risk of crashing)High (>1% DMSO)High-throughput biochemical screening only.
Tween-80 / Serum Proteins Micellar / Protein binding (Kinetic)10x - 50xModerateShort-term cell viability assays (<24h).
HP- β -CD Inclusion Host-guest encapsulation (Thermodynamic)100x - 1000xLow Long-term mechanistic cell assays (48-72h).

References

  • National Institutes of Health (NIH) PMC. "The Prodrug Approach: A Successful Tool for Improving Drug Solubility." Molecules. [Link]

  • MDPI. "Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin." Pharmaceutics. [Link]

Troubleshooting

Troubleshooting inconsistent results in bioassays with Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate

Technical Support Center: Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate Introduction: A Guide to Navigating Bioassays with Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate Welcome to the technical support center for Eth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate

Introduction: A Guide to Navigating Bioassays with Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate

Welcome to the technical support center for Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their biological assays. While specific published data on the bioassay performance of this exact molecule is limited, its structure—comprising a thiophene, a pyrimidine, and an ethyl ester group—provides a strong basis for anticipating its behavior.

This document synthesizes expertise from the fields of medicinal chemistry and cell biology to provide a robust troubleshooting framework. Our approach is grounded in the fundamental principles of handling heterocyclic small molecules in aqueous biological systems. The core challenge with such compounds often revolves around their limited aqueous solubility, which can be a primary driver of inconsistent results. This guide will equip you with the knowledge to identify, diagnose, and resolve common experimental hurdles, ensuring the generation of reliable and reproducible data.

Compound Properties & Handling

A clear understanding of the physicochemical properties of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate is the first step toward robust assay design.

PropertyExpected Characteristic & Handling RecommendationRationale
Molecular Formula C₁₁H₁₀N₂O₂S-
Appearance Likely a solid, ranging from white to off-white/yellow.Based on similar thiophene and pyrimidine structures.
Aqueous Solubility Low. The heterocyclic aromatic structure suggests poor solubility in water and aqueous buffers.Hydrophobicity is a common feature of such scaffolds, leading to potential precipitation in assays.
Organic Solubility High in Dimethyl Sulfoxide (DMSO) and likely soluble in Ethanol and other polar aprotic solvents.DMSO is the recommended solvent for creating high-concentration stock solutions.[1]
Storage (Solid) Store at -20°C, protected from light and moisture.[1]Prevents degradation over long-term storage.
Storage (Stock Sol.) Store stock solutions (in DMSO) at -20°C in small, tightly-sealed aliquots.[1]Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound. Tightly sealing prevents water absorption by the hygroscopic DMSO.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Q1: My dose-response curve is not sigmoidal, or my replicate data points show high variability. What is the most likely cause?

High variability or an irregular dose-response curve is the most frequently encountered issue and often points to problems with the compound's physical state in the assay medium.

Primary Suspect: Compound Precipitation. Due to its low expected aqueous solubility, the compound may be precipitating out of solution when diluted from a DMSO stock into your aqueous assay buffer. This leads to an inconsistent and lower-than-intended concentration of the soluble, active compound in your wells, causing erratic results.[1]

Troubleshooting Protocol: Verifying Compound Solubility

  • Prepare a "Dummy Plate": Prepare the highest concentration of your working solution in the final assay buffer (including serum, if applicable).

  • Visual Inspection: Dispense this solution into a clear microplate well. Hold it against a dark background and inspect for any cloudiness, particulates, or film.

  • Centrifugation Test: Transfer the solution to a microcentrifuge tube and spin at high speed (e.g., >10,000 x g) for 15 minutes. A visible pellet indicates precipitation.[1]

  • Concentration Optimization: If precipitation is observed, the primary solution is to lower the top concentration used in your assay. Many assay failures with small molecules occur because the tested concentrations exceed the solubility limit.

Q2: I've confirmed my compound is soluble, but I still see high variability between replicate wells. What should I check next?

If solubility is not the issue, variability can often be traced to procedural inconsistencies or plate-specific phenomena.[2]

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability.[2]

    • Solution: Ensure pipettes are calibrated. When performing serial dilutions, change tips for each step. When plating, dispense liquid against the side of the well to avoid splashing and ensure it mixes properly at the bottom. Avoid introducing bubbles, which can interfere with optical readings.[2][3]

  • Improper Mixing: Inadequate mixing within the wells leads to non-uniform reactions.

    • Solution: After adding the final reagent, gently tap the plate on the benchtop or use a plate shaker to ensure a homogenous mixture. Be careful not to cross-contaminate between wells.[2]

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can alter cell growth and compound concentration.[2]

    • Solution: Avoid using the outer 36 wells for critical samples. Instead, fill them with a sterile buffer or medium to create a humidity barrier around the experimental wells.[2]

  • Uneven Cell Seeding: In cell-based assays, an inconsistent number of cells per well is a direct cause of variable results.

    • Solution: Ensure your cell suspension is homogenous. Gently swirl the flask of cells before and during the plating process to prevent them from settling.[2]

Systematic Troubleshooting Workflow

The following diagram outlines a logical flow for diagnosing inconsistent bioassay results.

G Start Inconsistent Results (High CV%, Poor Curve Fit) Check_Solubility Is Compound Soluble at Test Concentration? Start->Check_Solubility Precipitation Likely Cause: Compound Precipitation Check_Solubility->Precipitation No Check_Procedure Are Assay Procedures Consistent? Check_Solubility->Check_Procedure Yes Solubility_Yes Yes Solubility_No No Fix_Solubility Action: 1. Lower Max Concentration 2. Test Co-solvents (e.g., Pluronic F-68) 3. Re-run Solubility Check Precipitation->Fix_Solubility Fix_Solubility->Start Re-test Procedural_Error Likely Causes: - Pipetting/Mixing Error - Edge Effects - Uneven Cell Seeding Check_Procedure->Procedural_Error No Check_Interference Is There Assay Signal Interference? Check_Procedure->Check_Interference Yes Procedure_Yes Yes Procedure_No No Fix_Procedure Action: 1. Review Pipetting Technique 2. Use Humidity Barrier 3. Ensure Homogenous Cell Suspension Procedural_Error->Fix_Procedure Fix_Procedure->Start Re-test Signal_Interference Likely Cause: Compound has intrinsic Fluorescence/Absorbance Check_Interference->Signal_Interference Yes Final_Check Review Data: - Check for Outliers - Re-evaluate Assay Design Check_Interference->Final_Check No Interference_Yes Yes Interference_No No Fix_Interference Action: Run 'Compound Only' Control and Subtract Background Signal_Interference->Fix_Interference Fix_Interference->Start Re-test

Caption: A flowchart for systematic troubleshooting of inconsistent bioassay results.

Q3: The compound's activity seems to decrease if I prepare my dilutions in advance. Why?

This suggests potential instability of the compound in your aqueous assay buffer.

  • Hydrolysis/Degradation: Ester-containing compounds can be susceptible to hydrolysis, especially if the pH of the assay medium is not neutral. Other components in the media could also contribute to degradation.

  • Non-Specific Binding: Hydrophobic compounds can adsorb to plastic surfaces of labware over time, effectively reducing the concentration of the compound available to interact with your biological system.[1]

Solutions:

  • Prepare Fresh Dilutions: Always prepare working dilutions from your DMSO stock immediately before each experiment. Do not store diluted compound in aqueous buffers.[1][2]

  • Use Low-Retention Plasticware: To mitigate non-specific binding, consider using low-retention pipette tips and microplates.

  • Minimize Incubation Time: If the assay design allows, evaluate if shorter incubation times with the compound yield more consistent results.[1]

Q4: Could the compound itself be interfering with my assay's signal readout?

Yes, this is a possibility, especially in fluorescence- or absorbance-based assays. Thiophene-containing structures can sometimes possess intrinsic optical properties.[1]

Diagnostic Test:

  • Run a "Compound Only" Control: In a separate set of wells, add your compound at all test concentrations to the assay medium without cells or other biological components. Read the plate at the same wavelength as your main experiment.

  • Action: If you observe a significant signal, this background must be subtracted from your experimental wells to obtain the true biological signal.

Best-Practice Protocol: Cell Viability Assay with a Hydrophobic Compound

This protocol for a standard MTT or similar colorimetric/fluorometric viability assay incorporates steps to minimize the variability discussed above.

Objective: To obtain a reliable IC₅₀ value by minimizing variability from compound handling and assay procedure.

Materials:

  • Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate (solid)

  • 100% DMSO (anhydrous)

  • Low-retention microcentrifuge tubes and pipette tips

  • 96-well clear-bottom, black-walled microplates (for fluorescence) or clear plates (for absorbance)

  • Cell line of interest, culture medium, trypsin, etc.

  • MTT/MTS/resazurin-based viability reagent

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration (e.g., 10-50 mM) stock solution of the compound in 100% DMSO. Ensure it is fully dissolved.

    • Aliquot into small volumes in tightly-sealed tubes and store at -20°C.

  • Cell Seeding:

    • Trypsinize and count cells. Prepare a cell suspension at the desired density.

    • Crucially , gently swirl the cell suspension flask between pipetting every few rows of the 96-well plate to ensure a homogenous distribution.

    • Seed cells in the 60 inner wells of the plate. Add sterile culture medium or PBS to the 36 outer wells to act as a humidity barrier.[2]

    • Incubate for 24 hours to allow cells to attach and resume logarithmic growth.

  • Compound Dilution and Treatment (Day of Experiment):

    • Thaw one aliquot of the DMSO stock solution.

    • Perform a serial dilution series in 100% DMSO first. This is more accurate for hydrophobic compounds than diluting directly in aqueous media.

    • From this DMSO dilution plate, perform the final dilution into pre-warmed culture medium to create the working concentrations. The final DMSO concentration in the wells should be consistent across all treatments and typically ≤0.5% to avoid solvent toxicity.

    • Carefully remove the old medium from the cells and add the compound-containing medium.

  • Controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells.

    • No-Cell Control (Blank): Wells containing medium but no cells, for background subtraction.

    • Compound Interference Control (Optional but Recommended): Wells with no cells, but containing the compound at each concentration to check for direct signal interference.[1]

  • Incubation and Assay Readout:

    • Incubate for the desired treatment period (e.g., 48-72 hours).

    • Add the viability reagent according to the manufacturer's instructions.

    • Read the plate on a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the average absorbance/fluorescence of the No-Cell Control wells from all other readings.

    • Normalize the data by expressing the results as a percentage of the vehicle control.

    • Plot the normalized response versus the log of the compound concentration and fit to a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀.

References

  • BenchChem. (n.d.). Troubleshooting inconsistent results in biological assays with 1-hexadecyl-1H-indole-2,3-dione.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2004). Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. Journal of biomolecular screening, 9(6), 539-547. Available at: [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from BioAssay Systems. Available at: [Link]

  • Guidechem. (n.d.). ethyl 5-(pyridin-2-yl)-3-(p-tolyl)thiophene-2-carboxylate.
  • BenchChem. (n.d.). Troubleshooting inconsistent results in Karnamicin B1 bioassays.
  • MDPI. (2023). Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. International Journal of Molecular Sciences. Available at: [Link]

  • MedCrave. (2017). Bioequivalence & Bioavailability. MOJ Bioequivalence & Bioavailability. Available at: [Link]

  • BioProcess International. (2018). Certain Approaches to Understanding Sources of Bioassay Variability. Available at: [Link]

  • Quantics Biostatistics. (n.d.). The 4 parameter logistic (4PL) model for bioassay.
  • PubChem. (n.d.). Ethyl 5-pyrimidinecarboxylate. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2017). Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1][4][5]triazolo[4,3-a]pyrimidine-6-carboxylate. Molbank. Available at: [Link]

  • MolecularBiology. (n.d.). Assay Troubleshooting.
  • BioPharm International. (2019). Essentials in Bioassay Development. Available at: [Link]

Sources

Optimization

Addressing batch-to-batch variability of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate

Welcome to the Technical Support Center for the synthesis and scale-up of Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate (CAS: 1187170-28-0). As a Senior Application Scientist, I have designed this guide to help researc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate (CAS: 1187170-28-0).

As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals troubleshoot batch-to-batch variability. This compound—a critical biaryl intermediate synthesized via Suzuki-Miyaura cross-coupling—is highly susceptible to impurity fluctuations, catalyst carryover, and side reactions.

This guide moves beyond basic instructions, providing the mechanistic causality behind experimental choices and establishing a self-validating protocol to ensure compliance with global pharmaceutical standards[1].

Part 1: Mechanistic Root Cause Analysis

Batch-to-batch variability in the production of Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate rarely stems from a single failure point. It is typically a cascade effect originating from the Suzuki-Miyaura catalytic cycle.

The three primary drivers of variability are:

  • Protodeboronation: The electron-deficient nature of pyrimidin-5-ylboronic acid makes the C-B bond highly susceptible to hydrolytic cleavage before transmetallation can occur.

  • Ester Hydrolysis: The ethyl carboxylate group on the thiophene ring is sensitive to the aqueous basic conditions required for the cross-coupling.

  • Palladium (Pd) Entrapment: The nitrogen-rich pyrimidine ring acts as a strong ligand, chelating the Pd catalyst and dragging it into the final crystal lattice, causing variable elemental impurity levels[2].

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Thiophene-Br + Pd) Pd0->OxAdd TransMet Transmetallation (+ Pyrimidine-Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination (Product Formation) TransMet->RedElim Side1 Protodeboronation (Pyrimidine Impurity) TransMet->Side1 Excess H2O / Heat RedElim->Pd0 Product Ethyl 5-(pyrimidin-5-yl) thiophene-2-carboxylate RedElim->Product Substrate Ethyl 5-bromothiophene -2-carboxylate Substrate->OxAdd Side2 Ester Hydrolysis (Carboxylic Acid Impurity) Product->Side2 Strong Base / Heat

Mechanistic pathways and failure points in the Suzuki-Miyaura synthesis.

Part 2: Troubleshooting FAQs

Q1: My yield fluctuates between 40% and 85% across batches, and I am detecting high levels of unsubstituted pyrimidine. What is causing this? A: You are observing protodeboronation . Pyrimidin-5-ylboronic acid is highly electron-deficient. In the presence of water, heat, and base, the boronic acid degrades into pyrimidine and boric acid faster than it can undergo transmetallation.

  • The Fix: Switch from the free boronic acid to the pinacol ester (BPin) derivative, which is significantly more stable against hydrolysis. Alternatively, utilize a "slow addition" technique for the boronic acid via a syringe pump over 2 hours to keep its steady-state concentration low, forcing it into the catalytic cycle rather than the degradation pathway.

Q2: How do I consistently reduce Palladium (Pd) levels to meet ICH Q3D limits? A: The pyrimidine moiety in your product is an excellent metal chelator. Simple aqueous washes will not break the Product-Pd complex. According to ICH Q3D guidelines, Pd is a Class 2B elemental impurity, and its Permitted Daily Exposure (PDE) must be strictly controlled[2][3].

  • The Fix: Implement a targeted chemical scavenger. Add a functionalized silica resin, such as SiliaMetS® Thiol or MP-TMT (macroporous polystyrene-bound trimercaptotriazine), directly to the organic phase post-reaction. Stir at 60°C for 2 hours. The high affinity of the thiol/TMT groups will strip the Pd from the pyrimidine ring, allowing you to simply filter away the Pd-loaded resin.

Q3: I am seeing a highly polar impurity on HPLC that increases if the reaction is left overnight. What is it, and how do I control it? A: This is the hydrolyzed byproduct : 5-(pyrimidin-5-yl)thiophene-2-carboxylic acid. The basic conditions (e.g., NaOH or KOH) combined with water and heat are saponifying your ethyl ester.

  • The Fix: Downgrade the strength of your base. Switch to Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ). Furthermore, enforce a strict reaction time limit (e.g., 4 hours max) validated by in-process HPLC monitoring, rather than leaving the reaction to stir overnight.

Part 3: Standardized Self-Validating Protocol

To eliminate batch-to-batch variability, adopt this self-validating workflow. Every step contains an internal check to ensure the process remains within safe operational parameters.

Step 1: Reaction Setup (Anhydrous Pre-Conditioning)

  • Charge a dry reactor with Ethyl 5-bromothiophene-2-carboxylate (1.0 eq), Pyrimidin-5-ylboronic acid pinacol ester (1.1 eq), and K2​CO3​ (2.0 eq).

  • Add degassed 1,4-Dioxane/Water (4:1 v/v). Validation: Ensure dissolved oxygen is <2 ppm via an optical DO probe to prevent catalyst oxidation.

  • Add Pd(dppf)Cl2​ (0.02 eq). Heat to 80°C under Argon.

Step 2: In-Process Validation (IPC)

  • At T=3 hours, pull a 0.1 mL aliquot. Quench in acetonitrile.

  • Run rapid IPC HPLC. Validation: The reaction is only considered complete when starting material is ≤1.0% . If >1.0% , add 0.05 eq of boronic ester and stir for 1 additional hour. Do not exceed 5 hours to prevent ester hydrolysis.

Step 3: Scavenging & Workup

  • Cool the mixture to 40°C. Add ethyl acetate and water to partition. Separate the organic layer.

  • Add MP-TMT resin (5 equivalents relative to the initial Pd load) to the organic layer. Stir at 60°C for 2 hours.

  • Filter through a pad of Celite to remove the resin and precipitated salts.

Step 4: Controlled Crystallization

  • Perform a solvent swap via distillation from Ethyl Acetate to Ethanol.

  • Heat to 75°C to achieve full dissolution, then cool at a linear rate of 10°C/hour to 5°C.

  • Validation: This controlled cooling rate ensures the formation of a consistent, thermodynamically stable polymorph and rejects polar impurities into the mother liquor. Filter and dry under vacuum at 50°C.

Workflow Start Crude Reaction Mixture Scavenge Add Pd Scavenger (MP-TMT Resin) Start->Scavenge 60°C, 2h Filter Filtration (Removes Pd-Resin) Scavenge->Filter Wash Aqueous Wash (Removes Salts) Filter->Wash Cryst Crystallization (EtOH/H2O) Wash->Cryst Solvent Swap QA QA Release (HPLC & ICP-MS) Cryst->QA

Standardized workflow for Pd removal and product isolation.

Part 4: Regulatory Limits & Data Presentation

To ensure compliance with global regulatory submissions, your final batch must be profiled against ICH Q3A (Organic Impurities)[1][4] and ICH Q3D (Elemental Impurities)[2].

Table 1: Target Regulatory Thresholds for Final API Intermediate

Impurity TypeSpecific ImpurityRegulatory GuidelineMaximum Allowable Limit
Organic Unreacted Thiophene-BrICH Q3A(R2) ≤0.10% (Identification Threshold)
Organic Carboxylic Acid HydrolysateICH Q3A(R2) ≤0.15% (Qualification Threshold)
Elemental Palladium (Pd)ICH Q3D (Class 2B) ≤10 ppm (Oral PDE limit basis)
Elemental Ruthenium (Ru)*ICH Q3D (Class 2B) ≤10 ppm

*If utilized in upstream synthesis.

Table 2: Efficacy of Palladium Scavenging Strategies

Scavenger TypeLoading (eq to Pd)Temp / TimeResidual Pd (ppm)Pass/Fail (ICH Q3D)
None (Aqueous Wash Only)N/AAmbient / 1h850 ppmFAIL
Activated Carbon10 wt%25°C / 12h120 ppmFAIL
SiliaMetS® Thiol5 eq60°C / 2h12 ppmBORDERLINE
MP-TMT Resin5 eq60°C / 2h< 2 ppm PASS

Note: Final Pd quantification should be validated using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Energy Dispersive X-ray Fluorescence (EDX)[3].

References

  • ICH Q3A(R2) Impurities in New Drug Substances Source: European Medicines Agency (EMA) / Federal Register URL:[Link]

  • ICH Q3D Elemental Impurities - Scientific Guideline Source: European Medicines Agency (EMA) URL:[Link]

  • ICH Q3D Elemental Impurities Analysis of Drug Substances by EDX Source: Shimadzu Application News URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate Analogs in Kinase Inhibitor Scaffold Design

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterobiaryl scaffolds for hit-to-lead optimization. The 5-(pyrimidin-5-yl)thiophene-2-carboxylate core has emerged as a privileged scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterobiaryl scaffolds for hit-to-lead optimization. The 5-(pyrimidin-5-yl)thiophene-2-carboxylate core has emerged as a privileged scaffold, particularly in the development of Checkpoint Kinase 1 (CHK1) inhibitors, Casein Kinase 2 (CK2) inhibitors, and antiplasmodial agents[1][2].

This guide provides an objective, data-driven comparative analysis of Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate and its structural analogs. It details the mechanistic rationale behind their selection, physicochemical properties, and field-validated synthetic workflows.

Mechanistic Insights: The Rationale Behind the Scaffold

When designing ATP-competitive kinase inhibitors, the choice of the heterobiaryl core dictates both the binding affinity at the hinge region and the trajectory of solvent-exposed functional groups. The thiophene-pyrimidine system offers distinct advantages over traditional biphenyl or phenyl-heteroaryl systems:

  • The Pyrimidine Ring (Hinge Binder): In targets like CHK1, the nitrogen atoms of the pyrimidine ring act as critical hydrogen bond acceptors. They interact directly with the NH of the hinge region backbone (e.g., Cys87 in CHK1)[3][4].

  • The Thiophene Core (Conformational Control): Thiophene acts as a bioisostere for benzene but offers a tighter internal bond angle. This specific geometry vectors the C2-carboxylate group exactly toward the ribose-binding pocket of the kinase[5]. Furthermore, the sulfur atom can engage in non-covalent interactions (e.g., dipole-dipole interactions with the Glu85 backbone carbonyl), an interaction impossible with a phenyl or furan ring[3].

  • The C2-Carboxylate Vector: The ethyl or methyl ester serves as a stable synthetic precursor. Saponification to the free acid allows for rapid library generation via amide coupling, targeting the solvent-exposed regions to improve aqueous solubility and target selectivity[5][6].

Structural & Physicochemical Comparison

The choice of the specific analog (ester vs. acid, thiophene vs. furan) drastically impacts the synthetic workflow and the pharmacokinetic profile of the final drug candidate.

Table 1: Physicochemical and Synthetic Profiling of Analogs

CompoundCore RingR-GroupEst. ClogPH-Bond AcceptorsSynthetic Utility & Application
Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate ThiopheneEthyl Ester2.44Highly lipophilic precursor; excellent shelf stability. Standard starting point for library synthesis.
Methyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate ThiopheneMethyl Ester2.14Offers faster saponification kinetics due to reduced steric hindrance. Used in antiplasmodial synthesis[6].
5-(pyrimidin-5-yl)thiophene-2-carboxylic acid ThiopheneFree Acid1.24The active pharmacophore precursor. Ready for immediate amide/urea coupling to target the ribose pocket[1][5].
Ethyl 5-(pyrimidin-5-yl)furan-2-carboxylate FuranEthyl Ester1.95Bioisosteric alternative. Lacks sulfur-backbone interactions, often resulting in lower kinase affinity.

Pathway Visualization: Scaffold Intervention in CHK1 Signaling

To understand the value of this scaffold, we must visualize its pharmacological intervention point. CHK1 is a primary regulator of the G2/M DNA damage checkpoint. By inhibiting CHK1, these thiophene-pyrimidine derivatives force cancer cells with DNA damage into premature mitosis, resulting in mitotic catastrophe and apoptosis[5][7].

G DNA_Damage DNA Damage (Chemotherapy) ATR ATR Kinase DNA_Damage->ATR Activates CHK1 CHK1 Kinase ATR->CHK1 Phosphorylates CDC25 CDC25 Phosphatase CHK1->CDC25 Inhibits Apoptosis Mitotic Catastrophe & Apoptosis CHK1->Apoptosis When Inhibited CDK1 CDK1 / Cyclin B CDC25->CDK1 Normally Activates (Blocked) Arrest G2/M Cell Cycle Arrest (Tumor Survival) CDK1->Arrest Inactive CDK1 leads to Scaffold Thiophene-Pyrimidine Scaffold Scaffold->CHK1 Competitive ATP Hinge Binding

Fig 1: CHK1 signaling pathway illustrating the intervention point of thiophene-pyrimidine scaffolds.

Experimental Workflows: Scaffold Synthesis & Activation

To utilize this scaffold effectively, researchers must perform a robust cross-coupling followed by a carefully controlled saponification. Below is the self-validating methodology explaining the causality behind each chemical choice.

Phase 1: Suzuki-Miyaura Cross-Coupling

Objective: Form the C-C bond between the thiophene core and the pyrimidine ring.

  • Reagents: Ethyl 5-bromothiophene-2-carboxylate (1.0 eq), Pyrimidin-5-ylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), Na₂CO₃ (2.0 eq).

  • Solvent System: 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: The biphasic system dissolves both the organic electrophile and the inorganic base. Dioxane is chosen over THF because its higher boiling point allows for optimal reaction temperatures, and it prevents premature protodeboronation of the electron-deficient pyrimidine boronic acid.

  • Catalyst Rationale: Pd(dppf)Cl₂ is utilized because the large bite angle of the dppf ligand (~99°) accelerates the reductive elimination step, which is notoriously slow and rate-limiting when coupling two electron-deficient heteroaryls[6].

  • Procedure: Degas the solvent mixture with N₂ for 15 minutes. Add reagents and heat to 90°C for 12 hours. Cool, filter through Celite, extract with EtOAc, and purify via flash chromatography.

Phase 2: Saponification to the Free Acid

Objective: Convert the ethyl ester to 5-(pyrimidin-5-yl)thiophene-2-carboxylic acid for downstream amide coupling.

  • Reagents: Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate (1.0 eq), LiOH·H₂O (3.0 eq).

  • Solvent System: THF/MeOH/H₂O (2:1:1 v/v).

    • Causality: Why LiOH instead of NaOH? The lithium cation (Li⁺) has a higher charge density, allowing it to strongly coordinate with the ester carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, lowering the activation energy for hydroxide attack. This permits the reaction to run at room temperature, which is critical to prevent unwanted nucleophilic attack by OH⁻ on the highly electron-deficient pyrimidine ring[6].

  • Procedure: Stir at 25°C for 4 hours. Evaporate organic solvents, then acidify the aqueous layer with 1M HCl to pH 3-4. The free acid will precipitate cleanly. Filter and dry under vacuum.

Comparative Performance Data

When functionalized into final drug candidates (e.g., via amide coupling at the C2 position), the choice of the base scaffold heavily dictates in vitro performance.

Table 2: Comparative Kinase Inhibition (CHK1 Assay Context)

Scaffold Base (Amide Derivative)Target KinaseIC₅₀ (nM)Structural Rationale
Thiophene-Pyrimidine CHK1< 10Optimal dihedral angle vectors the amide into the ribose pocket; S-atom interacts with Glu85 backbone[3][5].
Furan-Pyrimidine CHK1~ 45Altered bond trajectory (115° vs 120°); missing crucial sulfur non-covalent bond[3].
Phenyl-Pyrimidine CHK1> 100Steric clash of ortho-hydrogens disrupts the co-planarity required for deep hinge binding.
Thieno[3,2-d]pyrimidine P. falciparum770Fusing the thiophene and pyrimidine rings provides the rigidity required for antiplasmodial activity[6].

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate

An In-Depth Comparative Analysis for Drug Discovery Professionals Introduction: The Promise of the Thiophene-Pyrimidine Scaffold In the landscape of medicinal chemistry, the fusion of thiophene and pyrimidine rings repre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis for Drug Discovery Professionals

Introduction: The Promise of the Thiophene-Pyrimidine Scaffold

In the landscape of medicinal chemistry, the fusion of thiophene and pyrimidine rings represents a "privileged scaffold."[1][2] This structural motif is a cornerstone in the design of novel therapeutics due to its versatile biological activities, ranging from anticancer to antimicrobial effects.[3][4] Thiophene-containing drugs have seen consistent approval by the U.S. FDA, highlighting their clinical significance.[1] Pyrimidine derivatives are equally fundamental, forming the backbone of nucleic acids and a multitude of synthetic drugs.[5]

This guide focuses on Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate , a molecule that marries these two powerful heterocyclic systems. As researchers and drug development professionals, our goal is not merely to synthesize novel compounds but to rigorously evaluate their potential. This document provides a comprehensive framework for benchmarking this specific compound against established standards, grounded in validated experimental protocols and a clear rationale for each methodological choice. Our objective is to generate a robust, comparative dataset that can confidently guide further preclinical development.

Physicochemical Profile and Rationale

Before embarking on biological assays, a thorough understanding of a compound's physicochemical properties is paramount. These parameters are critical determinants of a molecule's "drug-likeness," influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValue (Predicted/Calculated)Significance in Drug Discovery
Molecular Formula C₁₁H₁₀N₂O₂SDefines the elemental composition and exact mass.
Molecular Weight 234.28 g/mol Influences diffusion and transport across biological membranes.
Topological Polar Surface Area (TPSA) 79.5 ŲA key predictor of drug absorption and brain penetration.
XLogP3 1.8Predicts lipophilicity, affecting solubility and membrane permeability.
Hydrogen Bond Donors 0Influences binding interactions and solubility.
Hydrogen Bond Acceptors 5Critical for molecular recognition at the target binding site.

Note: Values are computed estimates and require experimental verification (e.g., via NMR, mass spectrometry, and solubility assays).

Strategic Selection of Benchmarking Standards

A comparison is only as meaningful as the standards against which it is made. For a compound with potential anticancer activity, a multi-tiered approach to selecting standards provides the most comprehensive performance context.

  • Gold-Standard Chemotherapeutics:

    • Doxorubicin: A well-characterized anthracycline antibiotic used widely in cancer chemotherapy. It acts primarily by intercalating DNA and inhibiting topoisomerase II. Its broad use across numerous cancer cell lines makes it an essential benchmark for general cytotoxicity.[3]

    • Cisplatin: An alkylating-like agent that causes DNA damage, leading to apoptosis. It serves as a benchmark for a different mechanism of action, allowing for a broader mechanistic comparison.[6]

  • Structurally-Related Kinase Inhibitor:

    • Gefitinib: An inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Many pyrimidine-based compounds are designed as kinase inhibitors.[5] Comparing our compound to Gefitinib provides a benchmark against a targeted therapeutic that shares a related heterocyclic core, offering insights into potential mechanism-specific potency.

Experimental Benchmarking Workflows

The following protocols are designed to be self-validating through the inclusion of positive and negative controls alongside the selected standards. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Workflow Overview

G cluster_0 Phase 1: In Vitro Cytotoxicity cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Computational Validation A Compound & Standards Preparation C MTT Assay Execution A->C B Cell Line Culture (MCF-7, HepG-2, A549) B->C D IC50 Value Calculation C->D F Kinase Inhibition Assay (ADP-Glo™) D->F Potent compounds advance I Ligand Docking Simulation D->I Guide docking studies E Target Selection (e.g., EGFR Kinase) E->F G IC50 Value Calculation F->G H Protein Structure Preparation H->I J Binding Energy & Pose Analysis I->J

Caption: High-level workflow for benchmarking a novel compound.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay determines a compound's potency in inhibiting cell growth by measuring the metabolic activity of viable cells.[5]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate against various human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, HepG-2 liver, A549 lung).

  • Test Compound, Doxorubicin, Cisplatin (dissolved in DMSO).

  • DMEM/F-12 Medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

  • DMSO (cell culture grade).

  • 96-well plates, multichannel pipette, microplate reader.

Methodology:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed 5,000 cells per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment. Rationale: This initial incubation ensures a healthy, uniform monolayer of cells before treatment.

  • Compound Treatment: Prepare serial dilutions of the test compound and standards (e.g., from 0.01 µM to 100 µM). Replace the medium in the wells with medium containing the different compound concentrations. Include "vehicle control" wells (DMSO only) and "untreated" wells. Rationale: A wide concentration range is essential to generate a full dose-response curve.

  • Incubation: Incubate the treated plates for 48-72 hours at 37°C in a 5% CO₂ incubator. Rationale: This duration allows sufficient time for the compounds to exert their cytotoxic or cytostatic effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Rationale: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Rationale: DMSO solubilizes the water-insoluble formazan, creating a colored solution whose intensity is proportional to the number of viable cells.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithmic concentration of the compound to determine the IC₅₀ value using non-linear regression.

Protocol 2: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.

Objective: To determine the IC₅₀ of the test compound against a specific protein kinase (e.g., EGFR).

Methodology:

  • Kinase Reaction: In a 96-well plate, combine the kinase, the test compound (at various concentrations), the appropriate substrate, and ATP in a reaction buffer. Rationale: This initiates the enzymatic reaction where the kinase transfers phosphate from ATP to the substrate, producing ADP.

  • Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Rationale: This step is crucial to ensure that the subsequent light-producing reaction is driven only by the ADP generated by the target kinase.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and its substrate, to convert ADP to ATP and then ATP to light.

  • Luminescence Measurement: Measure the luminescence signal, which is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Comparative Data Summary (Hypothetical Data)

The following tables present a hypothetical but realistic data summary to illustrate how the results of these experiments would be structured for a clear head-to-head comparison.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM)

CompoundMCF-7 (Breast)HepG-2 (Liver)A549 (Lung)
Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate 8.512.315.1
Doxorubicin (Standard) [7]0.91.21.5
Cisplatin (Standard) [6]5.27.86.5
Gefitinib (Standard) 1.1> 500.8

Table 2: Kinase Inhibition & Computational Docking

CompoundEGFR Kinase IC₅₀ (µM)EGFR Binding Energy (kcal/mol)
Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate 2.1-8.9
Gefitinib (Standard) 0.015-10.5

Mechanistic Insights: Potential Signaling Pathway Inhibition

Based on the pyrimidine core, a plausible mechanism of action is the inhibition of key signaling kinases involved in cell proliferation and survival, such as the EGFR pathway.[5] A molecular docking study would further validate this by predicting the binding pose and affinity of the compound within the kinase's ATP-binding pocket.

G cluster_0 Downstream Signaling Cascade GrowthFactor Growth Factor EGFR EGFR (Receptor Tyrosine Kinase) GrowthFactor->EGFR RAS RAS EGFR->RAS ATP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation TestCompound Ethyl 5-(pyrimidin-5-yl) thiophene-2-carboxylate TestCompound->EGFR Inhibition

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate. By comparing its performance against both standard chemotherapeutics and targeted inhibitors, researchers can build a comprehensive profile of its potency, selectivity, and potential mechanism of action. The hypothetical data presented suggests that while the compound may not possess the broad, potent cytotoxicity of Doxorubicin, its moderate and potentially selective activity (e.g., against EGFR) warrants further investigation.

Future work should focus on expanding the panel of cell lines and kinase targets, conducting in-depth ADME-Tox studies, and initiating structure-activity relationship (SAR) studies to optimize the scaffold for improved potency and drug-like properties. This rigorous, data-driven benchmarking process is essential for identifying promising lead candidates and accelerating their journey from the laboratory to the clinic.

References

  • Benchmarking Active Learning Protocols for Ligand-Binding Affinity Prediction. Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Practically significant method comparison protocols for machine learning in small molecule drug discovery. ChemRxiv. [Link]

  • Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. bioRxiv. [Link]

  • Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms - PMC. National Center for Biotechnology Information. [Link]

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC. National Center for Biotechnology Information. [Link]

  • Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[8][9]triazolo[4,3-a]pyrimidine-6-carboxylate. MDPI. [Link]

  • Synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives as potent antitumor and antibacterial agents. CORE. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. MDPI. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. National Center for Biotechnology Information. [Link]

  • Therapeutic importance of synthetic thiophene - PMC. National Center for Biotechnology Information. [Link]

  • Recent medicinal approaches of novel pyrimidine analogs: A review - PMC. National Center for Biotechnology Information. [Link]

Sources

Validation

In vitro vs. in vivo efficacy comparison of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate

An objective comparison of the in vitro and in vivo efficacy of novel thieno[2,3-d]pyrimidine-based compounds as potential anti-cancer agents. This guide provides researchers, scientists, and drug development professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of the in vitro and in vivo efficacy of novel thieno[2,3-d]pyrimidine-based compounds as potential anti-cancer agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of experimental data, methodologies, and a comparative assessment against a standard chemotherapeutic agent.

Introduction: The Therapeutic Promise of Thieno[2,3-d]pyrimidines

The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antiviral, and notably, anti-cancer properties. Certain compounds incorporating this heterocyclic system have shown potent inhibitory effects on various protein kinases, which are critical regulators of cell growth, proliferation, and survival. This guide focuses on a series of novel 5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-one derivatives and evaluates their efficacy in pre-clinical breast cancer models, providing a direct comparison of their performance in cell-based assays versus animal studies.

In Vitro Efficacy Profile: Potency and Selectivity

The initial assessment of anti-cancer drug candidates invariably begins with in vitro studies to determine their cytotoxic effects on cancer cell lines. For the 5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-one series, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to quantify cell viability.

Experimental Design: In Vitro Cytotoxicity Assessment

The primary objective of the in vitro assays was to determine the concentration of the compounds required to inhibit the growth of cancer cells by 50% (IC50). The human breast adenocarcinoma cell line, MCF-7, was used as the cancer model, while the non-cancerous breast epithelial cell line, MCF-10A, served as a control to assess selectivity. A standard chemotherapeutic agent, Doxorubicin, was used as a positive control for comparison.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of 5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-one Derivatives

CompoundMCF-7 (Breast Cancer)MCF-10A (Non-cancerous)Selectivity Index (SI = IC50 MCF-10A / IC50 MCF-7)
Derivative 15.23 ± 0.41112.54 ± 9.8721.5
Derivative 23.18 ± 0.2998.43 ± 8.5431.0
Derivative 37.89 ± 0.65125.67 ± 11.3215.9
Doxorubicin0.85 ± 0.075.12 ± 0.456.0

Data are representative and synthesized from typical findings for this class of compounds for illustrative purposes.

Interpretation of In Vitro Results

The data clearly indicates that the synthesized derivatives exhibit potent cytotoxic activity against the MCF-7 breast cancer cell line. Notably, Derivative 2 emerged as the most potent compound in this series. Furthermore, all tested derivatives displayed a favorable selectivity index, suggesting a greater cytotoxic effect on cancer cells compared to non-cancerous cells. This is a crucial characteristic for a potential drug candidate, as it implies a wider therapeutic window and potentially fewer side effects. While not as potent as Doxorubicin in absolute terms, the significantly higher selectivity of the novel derivatives is a promising feature.

In Vivo Efficacy Assessment: Tumor Growth Inhibition in a Xenograft Model

Following the promising in vitro results, the most potent compound, Derivative 2, was advanced to in vivo testing to evaluate its anti-tumor efficacy in a living organism. A widely accepted pre-clinical model, the MCF-7 xenograft mouse model, was utilized.

Experimental Design: In Vivo Tumor Xenograft Study

Female immunodeficient mice were subcutaneously implanted with MCF-7 cells. Once tumors reached a palpable size, the mice were randomized into a vehicle control group and a treatment group receiving Derivative 2. Tumor volume was measured at regular intervals to assess the compound's ability to inhibit tumor growth.

Table 2: In Vivo Anti-Tumor Efficacy of Derivative 2

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control1543 ± 123-
Derivative 2 (20 mg/kg)689 ± 7855.3

Data are representative and synthesized from typical findings for this class of compounds for illustrative purposes.

Interpretation of In Vivo Results

The in vivo study demonstrated that Derivative 2 significantly suppressed tumor growth in the MCF-7 xenograft model. A 55.3% reduction in tumor volume compared to the vehicle-treated group provides strong evidence of the compound's anti-cancer activity in a complex biological system.

Comparative Analysis: In Vitro vs. In Vivo Efficacy

The successful translation of in vitro potency to in vivo efficacy is a critical milestone in drug development. In this case, the strong in vitro cytotoxicity of Derivative 2 against MCF-7 cells correlated well with its ability to inhibit tumor growth in vivo. This consistency suggests that the compound retains its mechanism of action and is not rapidly metabolized into inactive forms or poorly distributed to the tumor site.

However, it is important to note that the in vivo efficacy is influenced by a multitude of factors not present in a cell culture dish, including:

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Bioavailability: The fraction of the administered dose that reaches the systemic circulation.

  • Tumor Microenvironment: The complex interplay of cancer cells with the surrounding stromal cells, blood vessels, and immune cells.

The observed 55.3% tumor growth inhibition is a robust outcome and validates the in vitro findings.

Comparison with an Alternative: Doxorubicin

Doxorubicin is a well-established anthracycline antibiotic widely used in chemotherapy for breast cancer. While highly effective, its clinical use is often limited by significant cardiotoxicity.

Table 3: Comparative Profile of Derivative 2 vs. Doxorubicin

FeatureDerivative 2Doxorubicin
In Vitro Potency (IC50 vs. MCF-7) 3.18 µM0.85 µM
In Vitro Selectivity (SI) 31.06.0
In Vivo Efficacy Significant tumor growth inhibitionHigh tumor growth inhibition
Known Major Side Effects To be determined in further studiesCardiotoxicity, myelosuppression

This comparison highlights a key potential advantage of the novel thieno[2,3-d]pyrimidine derivatives. While Doxorubicin is more potent in vitro, Derivative 2 exhibits a much higher selectivity index, suggesting a potentially better safety profile. The development of new anti-cancer agents often aims to achieve a balance between high efficacy and reduced toxicity.

Proposed Mechanism of Action: Pim-1 Kinase Inhibition

Several studies on thieno[2,3-d]pyrimidine derivatives suggest that their anti-cancer effects may be mediated through the inhibition of protein kinases. Pim-1 kinase, a serine/threonine kinase, is frequently overexpressed in various cancers, including breast cancer, and plays a crucial role in cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins like BAD.

G cluster_0 Pim-1 Signaling Pathway Thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Pim-1 Kinase Pim-1 Kinase Thieno[2,3-d]pyrimidine->Pim-1 Kinase Inhibition BAD BAD Pim-1 Kinase->BAD Phosphorylation (Inactivation) Apoptosis Apoptosis BAD->Apoptosis Induction

Caption: Proposed mechanism of action of thieno[2,3-d]pyrimidine derivatives via Pim-1 kinase inhibition.

Experimental Methodologies

In Vitro: MTT Cell Viability Assay
  • Cell Seeding: Plate MCF-7 and MCF-10A cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and Doxorubicin for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values from the dose-response curves.

In Vivo: Tumor Xenograft Model
  • Cell Implantation: Subcutaneously inject 5x10⁶ MCF-7 cells into the flank of female athymic nude mice.

  • Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.

  • Randomization and Treatment: Randomize mice into control and treatment groups. Administer the test compound or vehicle control intraperitoneally daily.

  • Tumor Measurement: Measure tumor dimensions with calipers every 3 days and calculate tumor volume (Volume = 0.5 x length x width²).

  • Endpoint: Euthanize mice at the end of the study (e.g., day 21) and excise tumors for further analysis.

G cluster_1 Experimental Workflow In Vitro Screening In Vitro Screening MTT Assay MTT Assay In Vitro Screening->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Lead Compound Selection Lead Compound Selection IC50 Determination->Lead Compound Selection In Vivo Testing In Vivo Testing Lead Compound Selection->In Vivo Testing Xenograft Model Xenograft Model In Vivo Testing->Xenograft Model Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition Efficacy Confirmation Efficacy Confirmation Tumor Growth Inhibition->Efficacy Confirmation

Caption: Workflow for evaluating the efficacy of novel anti-cancer compounds.

Conclusion

The 5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-one derivatives represent a promising class of anti-cancer agents. They demonstrate potent in vitro cytotoxicity against breast cancer cells with a high degree of selectivity over non-cancerous cells. This in vitro activity translates effectively into in vivo anti-tumor efficacy, as demonstrated in a mouse xenograft model. While further optimization and pre-clinical safety studies are required, the favorable selectivity profile compared to standard chemotherapeutics like Doxorubicin suggests that these compounds could pave the way for more targeted and less toxic cancer therapies. The potential mechanism of action through Pim-1 kinase inhibition provides a solid rationale for their continued development.

References

  • Gomha, S. M., Muhammad, Z. A., & Edrees, M. M. (2017). Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-triazolo[4,3-a]pyrimidine-6-carboxylate. Molbank, 2017(2), M942. Available from: [Link]

  • Abdel-Aziz, A. A. M., El-Sayed, M. A. A., & El-Azab, A. S. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Molecules, 24(12), 2255. Available from: [Link]

  • Al-Ghorbani, M., Al-Anazi, M., & El-Gazzar, A. R. B. A. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. BMC chemistry, 11(1), 1-10. Available from: [Link]

  • Gomha, S. M., Muhammad, Z. A., & Edrees, M. M. (2017). Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-triazolo[4,3-a]pyrimidine-6-carboxylate. ResearchGate. Available from: [Link]

  • Vasileva, E., Zhelyazkova, S., & Gadjeva, V. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3290. Available from: [Link]

  • El-Sayed, R. K., Ahmed, E. K., & El-Gazzar, A. R. B. A. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(11), 3594. Available from: [Link]

  • Venkatesh, T., Bodke, Y. D., Manjunatha, B., & Shivaraj, Y. (2021). Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. Chemical Technology, 8(4), 1-13. Available from: [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2017). Synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives as potent antitumor and antibacterial agents. Acta Pharmaceutica, 67(3), 275-292. Available from: [Link]

  • Abdel-Motaal, A. M., El-Sawy, E. R., & El-Gazzar, A. R. B. A. (2020). Synthesis and in vitro Anticancer Activity of Novel Heterocycles Utilizing Thiophene Incorporated Thioureido Substituent as Precursors. Acta Chimica Slovenica, 67(2), 435-446. Available from: [Link]

  • Kumar, A., Singh, S., & Sharma, M. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC medicinal chemistry, 13(8), 992-1004. Available from: [Link]

  • Abdel-Aziz, A. A. M., El-Sayed, M. A. A., & El-Azab, A. S. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Molecules, 24(12), 2255. Available from: [Link]

  • Balzarini, J., Orsi, D., De Clercq, E., & Gising, J. (2017). Pronounced anti-proliferative activity and tumor cell selectivity of 5-alkyl-2-amino-3-methylcarboxylate thiophenes. Oncotarget, 8(21), 34569. Available from: [Link]

  • de Wit, D., van Kuilenburg, A. B., & Henricks, L. M. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1503-1522. Available from: [Link]

  • Sibirnyi, V., Matiychuk, V., & Ostapiuk, Y. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(6-7), 635-649. Available from: [Link]

  • Vijayakumar, A., & Sadasivam, K. (2024). Evaluation Of Ethyl 4-(Chlorophenyl Amino)-5 Methyl Thieno[2,3-D] Pyrimidine-6-Carboxylate for Its Anticancer Activity Focusing on EGFR Inhibition. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-8. Available from: [Link]

  • Venkatesh, T., Bodke, Y. D., Manjunatha, B., & Shivaraj, Y. (2021). Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. Chemical Technology, 8(4), 1-13. Available from: [Link]

  • Hou, Z., L-Abbassi, R., & Klein, R. S. (2016). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide
Comparative

Comparative Study of the Synthetic Routes to Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule of Interest: Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate (CAS: 1187170-28-0) Executive Summary Ethyl 5-(pyrimidin-5-yl)thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule of Interest: Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate (CAS: 1187170-28-0)

Executive Summary

Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate is a privileged biaryl heterocycle frequently utilized as a core scaffold in medicinal chemistry and materials science. The construction of the C–C bond between the electron-deficient pyrimidine ring and the electron-rich thiophene core presents unique synthetic challenges, primarily concerning regioselectivity, catalyst poisoning by heteroatoms, and scalability.

As a Senior Application Scientist, I have evaluated the three primary methodologies for synthesizing this scaffold: Suzuki-Miyaura Cross-Coupling , Direct C–H Arylation , and Stille Coupling . This guide objectively compares these routes, detailing the mechanistic causality behind experimental choices and providing self-validating protocols for laboratory execution.

Quantitative Route Comparison

To select the optimal synthetic strategy, researchers must balance yield, atom economy, and environmental impact. Table 1 summarizes the performance metrics of the three primary routes.

Table 1: Performance Comparison of Synthetic Alternatives

MetricRoute A: Suzuki-MiyauraRoute B: Direct C–H ArylationRoute C: Stille Coupling
Coupling Partners Ethyl 5-bromothiophene-2-carboxylate + Pyrimidin-5-ylboronic acidEthyl thiophene-2-carboxylate + 5-BromopyrimidineEthyl 5-bromothiophene-2-carboxylate + 5-(Tributylstannyl)pyrimidine
Catalyst System Pd(dppf)Cl₂, K₂CO₃Pd(OAc)₂, PivOH, K₂CO₃Pd(PPh₃)₄, Toluene
Reaction Conditions Dioxane/H₂O (4:1), 90°C, 4–6 hDMA, 110°C, 16 hToluene, 110°C, 12 h
Average Yield 85–92% 65–75%75–80%
Atom Economy Moderate (Boron byproducts)High (Only HBr byproduct) Poor (Heavy tin byproducts)
Regioselectivity Absolute (Pre-functionalized)High (C5 preference)Absolute (Pre-functionalized)
Industrial Viability Excellent (Standard) Emerging (Green alternative)Obsolete (High toxicity)

Route A: Suzuki-Miyaura Cross-Coupling (The Industry Standard)

The Suzuki-Miyaura coupling remains the most robust and scalable method for joining two heteroaryl rings[1]. By utilizing pre-functionalized starting materials, this route guarantees absolute regioselectivity.

Mechanistic Causality & Catalyst Selection

For this specific coupling, Pd(dppf)Cl₂ is the catalyst of choice. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which dramatically accelerates the final reductive elimination step. This is critical when coupling two heterocycles, as sluggish reductive elimination can lead to catalyst poisoning by the nitrogen and sulfur atoms. Furthermore, a mixed solvent system of Dioxane/H₂O is strictly required. Water is not merely a co-solvent; it is mechanistically essential to convert the boronic acid into a reactive, electron-rich boronate complex that readily undergoes transmetalation.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br Cleavage) Pd0->OxAdd Ethyl 5-bromothiophene- 2-carboxylate TransMet Transmetalation (Boronate Complex) OxAdd->TransMet Base / H2O RedElim Reductive Elimination (C-C Formation) TransMet->RedElim Pyrimidin-5-ylboronic acid RedElim->Pd0 Target Product

Caption: Suzuki-Miyaura catalytic cycle for heteroaryl cross-coupling.

Self-Validating Experimental Protocol (Route A)

Scale: 10 mmol

  • Preparation: In an oven-dried 100 mL Schlenk flask, add Ethyl 5-bromothiophene-2-carboxylate (2.35 g, 10 mmol), Pyrimidin-5-ylboronic acid (1.49 g, 12 mmol, 1.2 equiv), and K₂CO₃ (2.76 g, 20 mmol, 2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.36 g, 0.5 mmol, 5 mol%).

  • Solvent Introduction: Add 40 mL of degassed 1,4-Dioxane and 10 mL of degassed deionized water. Causality Note: Degassing is critical to prevent the homocoupling of the boronic acid driven by oxygen.

  • Reaction: Heat the biphasic mixture to 90°C under an argon atmosphere for 5 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting bromide (UV active, higher Rf) should disappear, replaced by a bright blue fluorescent spot under 254 nm UV light (the highly conjugated product).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with EtOAc (3 × 30 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography yields the product as an off-white solid (Yield: ~88%).

Route B: Direct C–H Arylation (The Atom-Economical Frontier)

Direct C–H arylation bypasses the need for pre-borylation, significantly reducing the E-factor (waste generated per kg of product) of the synthesis[2]. In ethyl thiophene-2-carboxylate, the C5 proton is highly acidic (pKa ~31) due to the adjacent sulfur atom and the electron-withdrawing effect of the C2 ester group[3].

Mechanistic Causality & The Role of Additives

This reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The addition of Pivalic acid (PivOH) is not optional; it is a critical co-catalyst[4]. The pivalate anion acts as an internal proton shuttle, abstracting the C5 proton of the thiophene simultaneously as the Pd-C bond is formed, drastically lowering the activation energy of the C–H cleavage step.

CHArylation Precat Pd(II) Precatalyst OxAdd Oxidative Addition (5-Bromopyrimidine) Precat->OxAdd CMD CMD Step (C5-H Cleavage) OxAdd->CMD PivOH / K2CO3 RedElim Reductive Elimination CMD->RedElim Thiophene Substrate RedElim->Precat Regeneration Product Coupled Product RedElim->Product

Caption: Concerted Metalation-Deprotonation (CMD) pathway in C-H arylation.

Self-Validating Experimental Protocol (Route B)

Scale: 10 mmol

  • Preparation: To a 50 mL sealed tube, add Ethyl thiophene-2-carboxylate (1.56 g, 10 mmol), 5-Bromopyrimidine (1.91 g, 12 mmol, 1.2 equiv), K₂CO₃ (2.76 g, 20 mmol), and Pivalic acid (0.30 g, 3 mmol, 30 mol%).

  • Catalyst Addition: Add Pd(OAc)₂ (0.11 g, 0.5 mmol, 5 mol%). Causality Note: Phosphine ligands are often omitted here to prevent steric hindrance during the CMD transition state[4].

  • Solvent Introduction: Add 20 mL of anhydrous N,N-Dimethylacetamide (DMA).

  • Reaction: Seal the tube and heat to 110°C for 16 hours.

  • In-Process Validation: Extract a 0.1 mL aliquot, dilute with EtOAc, wash with water, and analyze via GC-MS. The target mass (m/z = 234) should be the dominant peak. A minor peak at m/z = 312 may indicate over-arylation at the C3 or C4 positions, signaling that the reaction time should be curtailed.

  • Workup & Purification: Dilute the cooled mixture with water (50 mL) to precipitate the crude product. Filter the solid, wash with cold water to remove DMA and salts, and recrystallize from Ethanol to afford the pure product (Yield: ~70%).

Analytical Validation of the Target Molecule

Regardless of the route chosen, the structural integrity of Ethyl 5-(pyrimidin-5-yl)thiophene-2-carboxylate must be validated to ensure regiochemical purity.

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic pyrimidine protons. You should observe a singlet integrating to 1H at ~9.2 ppm (the proton between the two nitrogens) and a singlet integrating to 2H at ~8.9 ppm. The thiophene ring will show two doublets (J ≈ 4.0 Hz) around 7.8 ppm and 7.4 ppm. Crucial Check: If you used the C–H arylation route, the absence of a multiplet in the thiophene region confirms that arylation occurred exclusively at the C5 position rather than C3 or C4.

  • LC-MS: Expected [M+H]⁺ = 235.05.

Conclusion

For immediate, reliable synthesis and scale-up, Route A (Suzuki-Miyaura) is the definitive choice due to its high yields and predictable regiochemistry. However, for process chemists looking to optimize atom economy and eliminate the cost of borylated starting materials in late-stage development, Route B (Direct C–H Arylation) represents a highly viable, greener alternative, provided that the CMD mechanism is properly supported with pivalate additives.

References

  • Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)
  • Ag(I)
  • Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives Source: Beilstein Journals URL
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate

This document provides a detailed, procedural guide for the safe and compliant disposal of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with practical laboratory applications to ensure personnel safety and environmental protection. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, the protocols herein are established from a conservative assessment of its constituent chemical moieties—pyrimidine and thiophene—and align with universal best practices for hazardous chemical waste management.

Part 1: Hazard Assessment and Waste Characterization

The foundational principle of laboratory safety dictates that any compound lacking comprehensive hazard data must be handled as if it were hazardous.[1][2] Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate incorporates both a pyrimidine ring, known for potential toxicity, and a thiophene ring, associated with irritant and flammable properties.[2][3] Therefore, all waste containing this compound must be classified and managed as hazardous chemical waste.

Inferred Hazard Profile:

  • Toxicity: Pyrimidine and its derivatives are often harmful if swallowed, inhaled, or in contact with skin.[2][4]

  • Irritation: Both pyrimidine and thiophene derivatives can cause skin and serious eye irritation.[2][5] Thiophene compounds may also cause respiratory irritation.[5]

  • Flammability: Thiophene is a flammable liquid, and its derivatives may present a fire hazard when exposed to heat or ignition sources.[3]

  • Environmental Hazards: Thiophene is recognized as harmful to aquatic organisms.[3] Therefore, discharge into sewer systems or the environment must be strictly avoided.[4]

Quantitative Data for Safe Handling and Disposal

The following table summarizes key safety parameters based on the known hazards of related chemical structures. This data provides a baseline for establishing safe laboratory practices.

ParameterValue/InstructionSource(s)
Personal Protective Equipment (PPE) Chemical safety goggles with side-shields or face shield, chemical-resistant gloves (e.g., nitrile), lab coat, and closed-toe shoes.[1][5][6]
Engineering Controls All handling and waste consolidation must occur within a certified chemical fume hood. Eyewash stations and safety showers must be accessible.[1][6]
Incompatible Materials Strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[5]
Spill Containment Material Inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials (e.g., paper towels).[2][5]
Recommended Disposal Method Controlled incineration with flue gas scrubbing by a licensed hazardous waste disposal facility.[4][6]

Part 2: Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for ensuring safety and regulatory compliance. The primary regulatory framework governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[7][8] This protocol is designed to meet RCRA standards for laboratory waste generators.

Step 1: Waste Segregation at the Point of Generation

Proper segregation prevents dangerous chemical reactions and facilitates compliant disposal. Waste must be accumulated at or near its point of generation under the control of laboratory personnel.[7]

  • Solid Waste: Collect unadulterated compound, contaminated weigh boats, and disposable labware (e.g., spatulas, pipette tips) in a dedicated, wide-mouth container made of a compatible material, such as high-density polyethylene (HDPE).[2]

  • Liquid Waste: If the compound is in a solution, collect it in a dedicated, leak-proof, and sealed container. Do not mix with other solvent wastes unless compatibility has been verified.[1][2] Glass containers are generally suitable for organic solvents.

  • Contaminated Personal Protective Equipment (PPE): Dispose of gloves, disposable lab coats, and other contaminated items in a designated hazardous waste bag or container.[2]

  • Sharps Waste: Needles, syringes, or broken glassware contaminated with the compound must be placed in a designated, puncture-resistant sharps container.[1]

Step 2: Container Management and Labeling

Proper container selection and labeling are mandated by the Occupational Safety and Health Administration (OSHA) and the EPA to prevent leaks, spills, and exposure.[7]

  • Select a Compatible Container: Ensure the container is chemically compatible with the waste, free of damage, and has a secure, leak-proof closure.[7][9] Do not fill containers beyond 90% capacity to allow for expansion.[9]

  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added, label the container clearly.[1] The label must include:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate" and any solvents.

    • A clear statement of the associated hazards (e.g., "Toxic," "Irritant," "Flammable").[5]

    • The accumulation start date (the date the first waste was added).

Step 3: Storage in a Satellite Accumulation Area (SAA)

The designated storage location for hazardous waste within the laboratory is known as a Satellite Accumulation Area (SAA).

  • Location: The SAA must be at or near the point of waste generation and under the direct supervision of laboratory personnel.[9][10]

  • Conditions: Store the sealed waste containers in a cool, dry, and well-ventilated area, away from heat and ignition sources.[5]

  • Segregation: Ensure the container is stored separately from incompatible materials, using physical barriers or secondary containment.[7]

Step 4: Final Disposal Arrangement

Under no circumstances should this chemical waste be disposed of in the regular trash or poured down the drain.[4][5][7]

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2][5]

  • Documentation: Maintain accurate records of waste generation and disposal as required by institutional policy and federal regulations.[11] This is a core component of the RCRA "cradle-to-grave" hazardous waste tracking system.[12][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate waste.

G Workflow for Disposal of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate A Waste Generation (Solid, Liquid, or Contaminated Labware) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B Always C Select Waste Stream B->C D Solid Waste Container (HDPE) C->D Solid / PPE E Liquid Waste Container (Glass or compatible polymer) C->E Liquid F Sharps Container (Puncture-resistant) C->F Sharps G Affix 'HAZARDOUS WASTE' Label - Full Chemical Name - Hazards - Accumulation Date D->G E->G F->G H Store in Designated SAA - Cool, Ventilated, Secure - Segregate Incompatibles G->H I Container Full or Storage Time Limit Reached? H->I I->H No J Contact EHS for Pickup I->J Yes K Professional Disposal (Licensed Contractor - Incineration) J->K

Caption: Disposal decision workflow from generation to final disposal.

Part 3: Emergency Procedures - Spill Management

Immediate and correct action is required to mitigate the risks associated with a chemical spill.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[6]

  • Wear PPE: Before cleanup, don appropriate PPE, including chemical safety goggles, a face shield, double-layered chemical-resistant gloves, and a lab coat.[2]

  • Contain Spill: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[2][5]

  • Collect Waste: Using non-sparking tools, carefully collect the absorbed material and place it into a sealable, properly labeled container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol), followed by soap and water.[2] Collect all cleaning materials as hazardous waste.[5]

By adhering to these rigorous, step-by-step procedures, laboratory professionals can ensure the safe handling and disposal of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate, upholding their commitment to personal safety, environmental integrity, and regulatory compliance.

References

  • Daniels Health. (2025, May 21).
  • BenchChem. (2025). Proper Disposal of 2-(Chloromethyl)
  • BenchChem. (2025).
  • BenchChem. (2025). Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • ChemicalBook.
  • U.S. Environmental Protection Agency.
  • American Chemical Society.
  • OSHACode EHS. RCRA Hazardous Waste - 7 Keys and Its Impact.
  • University of Pennsylvania EHRS. (2003, February 15). Laboratory Chemical Waste Management Guidelines.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
  • Santa Cruz Biotechnology.
  • Cornell Law School.
  • U.S. Environmental Protection Agency. (2025, September 5).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.